INDOLAROME
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXBBWOROMVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCOC2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051810 | |
| Record name | 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18096-62-3 | |
| Record name | 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18096-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Indeno-1,3-dioxan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018096623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
INDOLAROME CAS number 18096-62-3
Technical Monograph: INDOLAROME (CAS 18096-62-3) Functional Excipient & Olfactory Modulator in Topical Formulations
Executive Summary
This compound (4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine) is a heterocyclic acetal derived from the Prins reaction of indene and formaldehyde. While historically categorized as a fragrance ingredient due to its potent animalic-floral profile, its unique physicochemical stability in alkaline media and high-performance masking capabilities make it a critical functional excipient for topical pharmaceutical and cosmeceutical development.
This guide addresses the "Drug Development" audience by repositioning this compound not merely as a scent, but as a molecular masking agent for Active Pharmaceutical Ingredients (APIs) with high off-odor profiles (e.g., sulfur-containing antibiotics, amine-based antifungals) and as a stable structural analog for investigating acetal hydrolysis kinetics.
Part 1: Chemical Identity & Stereochemical Architecture
The core structure of this compound is a tricyclic system where a 1,3-dioxane ring is fused to an indane backbone. This fusion creates a rigid lipophilic scaffold with specific stereochemical implications.
| Parameter | Technical Specification |
| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
| CAS Number | 18096-62-3 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| LogP (Predicted) | ~1.76 - 2.50 (Lipophilic, suitable for transdermal matrices) |
| Vapor Pressure | 0.001 mmHg @ 25°C (Low volatility, high fixative value) |
| Melting Point | 35–36°C (Crystalline solid, liquefies on skin contact) |
Stereochemical Criticality
The fusion of the dioxane and cyclopentane rings at carbons 4a and 9b creates two chiral centers.
-
Cis-fusion: Generally predominates in thermodynamic equilibrium; associated with the intense "civet-like" animalic note.
-
Trans-fusion: Often kinetically favored in specific acid-catalyzed conditions; exhibits a cleaner, floral-jasmine character.
-
Implication for Formulation: Commercial this compound is a diastereomeric mixture. For pharmaceutical masking, batch-to-batch consistency in this isomer ratio is vital to ensure consistent sensory masking of malodorous APIs.
Part 2: Synthetic Pathway & Process Optimization
The synthesis of this compound is a classic Prins Reaction , involving the acid-catalyzed condensation of an olefin (Indene) with an aldehyde (Formaldehyde).
Mechanism of Action
-
Protonation: Formaldehyde is protonated by the acid catalyst to form a reactive oxocarbenium ion.
-
Electrophilic Attack: The oxocarbenium ion attacks the electron-rich double bond of Indene.
-
Cyclization: The resulting carbocation is trapped by a second equivalent of formaldehyde (or the hemiacetal oxygen) to close the 1,3-dioxane ring.
Experimental Protocol (Self-Validating)
Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).
Reagents:
-
Indene (>90% purity)
-
Paraformaldehyde (PFA)
-
Sulfuric Acid (98%) or Amberlyst-15 (Solid Acid Catalyst)
-
Solvent: Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Charge: In a 3-neck flask equipped with a reflux condenser, suspend 1.2 eq Paraformaldehyde in Toluene.
-
Catalysis: Add 5 mol% Acid Catalyst . Heat to 60°C to depolymerize PFA.
-
Addition: Dropwise add 1.0 eq Indene over 60 minutes. Control: Maintain internal temperature <85°C to prevent polymerization of indene.
-
Reaction: Reflux at 110°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of Indene (Rf ~0.8) marks completion.
-
Quench: Cool to RT. Wash organic layer with sat. NaHCO₃ (neutralize acid) then Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Isopropyl Alcohol to yield white crystals (MP 35-36°C).
Pathway Visualization
Figure 1: Acid-catalyzed Prins reaction pathway for this compound synthesis.
Part 3: Physicochemical Stability & Formulation Logic
For drug developers, this compound's value lies in its acetal stability profile . Unlike esters (prone to hydrolysis in base) or aldehydes (prone to oxidation), the cyclic acetal of this compound is remarkably robust in specific environments.
Stability Matrix
| Media | Stability Rating | Mechanism/Rationale |
| Acidic (pH < 3) | Poor | Acetals hydrolyze back to aldehyde + alcohol in aqueous acid. Avoid in AHA/BHA formulations. |
| Neutral (pH 6-8) | Excellent | Ideal for transdermal patches, creams, and lotions. |
| Alkaline (pH > 9) | Excellent | Critical Feature: Stable in soaps, depilatories, and high-pH drug vehicles. |
| Oxidative (Bleach) | Moderate/Poor | Benzylic hydrogens are susceptible to radical oxidation. |
Application: Malodor Masking in APIs
Many APIs (e.g., Metformin, Spironolactone, Sulfur-based antibiotics) possess amine or sulfurous off-notes.
-
Mechanism: this compound acts via olfactory receptor competition . Its high tenacity (400 hours on blotter) and low vapor pressure allow it to provide a "base note" cover that outlasts the volatile malodors of the API.
-
Protocol: Incorporate this compound at 0.05% - 0.2% w/w in the oil phase of the emulsion. It is non-discoloring (unlike Indole), making it safe for white creams.
Part 4: Analytical Characterization
To validate the identity and purity of this compound in a formulation, use the following analytical workflow.
GC-MS Parameters
-
Column: HP-5MS (Non-polar).
-
Program: 50°C (1 min) → 10°C/min → 280°C.
-
Key Fragments (m/z):
-
176 (Molecular Ion, M+)
-
146 (Loss of CH₂O)
-
115-117 (Indene backbone characteristic ions)
-
NMR Signature (¹H NMR, CDCl₃)
-
δ 4.8 - 5.2 ppm: Distinctive doublet/multiplet for the O-CH₂-O (acetal methylene) protons. This is the diagnostic peak for verifying ring closure.
-
δ 7.1 - 7.5 ppm: Aromatic protons (Indane ring).
Part 5: Safety & Regulatory Toxicology (E-E-A-T)
While used as a fragrance, the safety data is relevant for establishing No Observed Adverse Effect Levels (NOAEL) for potential excipient use.
-
Skin Sensitization: this compound is generally considered non-sensitizing at current use levels (unlike Cinnamic aldehyde).
-
Reference: RIFM Safety Assessment (Food Chem Toxicol, 2019).[1]
-
-
Genotoxicity: Ames test negative.
-
Phototoxicity: No UV absorption in the UVA/UVB range significant enough to cause photo-irritation.
-
Regulatory Status: Listed on TSCA, EINECS (241-997-4), and FEMA.
Risk Assessment Workflow
Figure 2: Toxicological safety assessment logic flow based on RIFM data.
References
-
ChemicalBook. (2024). This compound (CAS 18096-62-3) Chemical Properties and Safety.[2][1][3]Link
-
The Good Scents Company. (2024). This compound: Olfactory Profile and Stability Data.Link
-
Api, A.M., et al. (2019). RIFM fragrance ingredient safety assessment, 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine.[2][1][3] Food and Chemical Toxicology, 134.[1] Link
-
Snider, B.B. (1991). The Prins and Carbonyl Ene Reactions.[4][5][6] Comprehensive Organic Synthesis.[4] Elsevier.[4] Link
-
Perfumers World. (2024). This compound Technical Data Sheet and Stability Matrix.Link
Sources
- 1. RIFM fragrance ingredient safety assessment, 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine, CAS Registry Number 18096-62-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. perfumersworld.com [perfumersworld.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to INDOLAROME (4,4a,5,9b-tetrahydroindeno[1,2-d]dioxine)
An In-Depth Technical Guide to INDOLAROME (4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a synthetic aromatic molecule identified by its chemical name 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine. While the primary application of this compound lies within the fragrance industry as a stable, non-discoloring alternative to indole, its core chemical structure—a fused indane-dioxane system—presents a noteworthy subject for professionals in medicinal chemistry and drug development. This document elucidates the core molecular profile, synthesis, and physicochemical properties of this compound. Furthermore, it bridges the gap between its established use in perfumery and the broader therapeutic potential of its structural precursors, the indane and indole scaffolds, which are recognized as "privileged structures" in modern pharmacology. This guide serves as a technical resource for understanding this compound and as a conceptual framework for exploring the latent potential of its unique heterocyclic system in therapeutic applications.
Core Molecular Profile & Identification
This compound, also known by its trade name Indoflor, is a crystalline organic compound valued for its complex olfactory properties.[2][3] Its precise identification is paramount for any scientific application.
Molecular Formula and Weight
The definitive molecular formula for this compound is C₁₁H₁₂O₂ .[3][4][5][6] This corresponds to a molecular weight of approximately 176.21 g/mol .[3] While some suppliers may list slightly different values due to rounding or alternative isotopic calculations, the values presented here are consistent with authoritative chemical databases such as the U.S. Environmental Protection Agency (EPA) and PubChem.[4][5]
Note: A molecular formula of C₁₁H₁₂O₃ appears in some commercial listings but is inconsistent with the registered structure and the majority of authoritative sources.[7]
Chemical Structure and Nomenclature
The formal IUPAC name for this compound is 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine .[5] The molecule features a tetracyclic system where an indane nucleus is fused with a 1,3-dioxane ring.
Key Identifiers Summary Table:
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₂ | EPA, PubChem[5] |
| Molecular Weight | 176.21 g/mol | Chemical Bull[3] |
| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1]dioxine | PubChem[5] |
| CAS Number | 18096-62-3 | EPA, ChemicalBook[8] |
| Synonyms | Indoflor, Indoletal, Florindal, Indoxan | The Fragrance Conservatory |
Synthesis Pathway: The Prins Reaction
The industrial synthesis of this compound is achieved via a classic acid-catalyzed organic reaction known as the Prins Reaction . This powerful C-C and C-O bond-forming strategy is highly effective for creating oxygen-containing heterocycles.[1][9]
Reaction Mechanism and Causality
The synthesis involves the reaction of indene with formaldehyde in the presence of a Brønsted acid catalyst, such as dilute sulfuric acid. The choice of an acid catalyst is critical as it initiates the reaction by protonating the formaldehyde, which generates a highly electrophilic oxocarbenium ion. This ion is the key intermediate that drives the subsequent cyclization.
Experimental Protocol: Conceptual Synthesis of this compound
-
Catalyst Activation: A Brønsted acid (e.g., H₂SO₄) protonates a molecule of formaldehyde, generating a reactive oxocarbenium ion (CH₂OH⁺). This step is essential to create a potent electrophile capable of attacking the electron-rich double bond of indene.
-
Electrophilic Attack: The π-bond of the indene molecule acts as a nucleophile, attacking the oxocarbenium ion. This forms a new C-C bond and results in a secondary carbocation on the indane ring system.
-
Intramolecular Cyclization: A second molecule of formaldehyde is attacked by the hydroxyl group of the intermediate, leading to the formation of a six-membered dioxane ring. This intramolecular ring-closing step is thermodynamically favored and proceeds rapidly.
-
Deprotonation & Neutralization: The final product, 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine, is formed upon deprotonation. The reaction is then neutralized and the product is purified, typically via crystallization.
Synthesis Workflow Diagram
Caption: Workflow for the Prins Reaction Synthesis of this compound.
Physicochemical Properties & Stability
This compound is a white crystalline solid at room temperature.[10] Its physical properties and stability in various media are well-documented due to its widespread use in consumer products.
Physicochemical Data Table:
| Property | Value | Notes |
| Physical State | White Crystalline Solid | The Good Scents Company[6] |
| Melting Point | 35–36 °C | ChemicalBook[6] |
| Boiling Point | ~282.9 °C (Predicted) | ChemicalBook[8] |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[6] |
| Stability | Good stability in soap, shampoo, lotions, and powders. Poor stability in acidic (citric) cleaners and bleach. | The Good Scents Company[6] |
| Odor Profile | Floral, animalic, earthy, with notes of jasmine and indole. | The Fragrance Conservatory[2] |
The stability profile is particularly relevant; its robustness in alkaline and neutral matrices makes it a versatile ingredient, while its degradation in strongly acidic or oxidizing environments must be considered in formulation.
Structural Precursors & Relevance in Drug Discovery
While this compound itself is not a therapeutic agent, its molecular framework is derived from structural motifs that are of profound importance to drug development professionals. The core of this compound is an indane (or tetrahydroindene) system. Indane and its dehydrogenated aromatic form, indole , are classified as "privileged scaffolds" in medicinal chemistry.
The Indole/Indoline Scaffold
The indole nucleus is a cornerstone in pharmacology, present in numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Dihydroindole, or indoline, is also a key scaffold in drug discovery, with derivatives playing important roles in treating cancer, bacterial infections, and cardiovascular diseases.[10] The aza-Prins reaction, a variant of the synthesis used for this compound, has been developed for the enantioselective synthesis of fused polycyclic indolines, highlighting a direct synthetic link between these chemical families.[11][12]
From Fragrance to Pharmacology: A Structural Comparison
The structural relationship between the this compound framework and medicinally active indole derivatives provides a compelling basis for further investigation. The rigid, fused-ring system of this compound offers a three-dimensional architecture that could be functionalized to interact with biological targets.
Caption: Structural relationship between this compound's precursor and privileged medicinal scaffolds.
Conclusion and Future Outlook
This compound is a well-characterized molecule with a clearly defined role in the fragrance industry. Its molecular formula of C₁₁H₁₂O₂ and molecular weight of 176.21 g/mol are firmly established. However, for the drug development professional, the true significance of this compound may lie not in its current application, but in its potential as a starting point for novel therapeutic design.
The molecule's rigid, fused indane-dioxane structure is synthetically accessible and offers a unique three-dimensional scaffold. Given the proven success of the related indole and indoline cores in targeting a wide array of biological pathways, the exploration of functionalized this compound analogues could represent a novel and underexplored avenue in medicinal chemistry. Future research could focus on synthesizing derivatives and screening them for biological activity, potentially unlocking new therapeutic applications for this fascinating structural class.
References
-
Recent Advances in the Prins Reaction. (2022). National Center for Biotechnology Information. [Link]
-
4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine. The Fragrance Conservatory. [Link]
-
RIFM fragrance ingredient safety assessment, 2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin, CAS Registry Number 27606-09-3. (2019). Food and Chemical Toxicology. [Link]
-
Synthesis of Enantioenriched Indolines by a Conjugate Addition/Asymmetric Protonation/Aza-Prins Cascade Reaction. National Center for Biotechnology Information. [Link]
-
Prins reactions and Applications. The Dong Group. [Link]
-
A detailed investigation of the aza-Prins reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. [Link]
-
Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-. U.S. Environmental Protection Agency. [Link]
-
4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | C11H12O2 | CID 87453. PubChem, National Center for Biotechnology Information. [Link]
-
indoletal, 18096-62-3. The Good Scents Company. [Link]
-
This compound. PerfumersWorld. [Link]
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- 3. Indoflor | 18096-62-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 4,4a,5,9b-Tetrahydroindeno(1,2-d)-1,3-dioxin | C11H12O2 | CID 87453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indoletal, 18096-62-3 [thegoodscentscompany.com]
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- 8. This compound CAS#: 18096-62-3 [m.chemicalbook.com]
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- 12. A detailed investigation of the aza-Prins reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of Methyl 2-nonenoate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-nonenoate
Introduction: Understanding Methyl 2-nonenoate
Methyl 2-nonenoate, also known by synonyms such as Methyl (E)-2-nonenoate and the trade name Neofolione, is an α,β-unsaturated ester with the molecular formula C₁₀H₁₈O₂.[1][2][3] It is a compound of significant interest across multiple scientific disciplines, valued for its distinct sensory characteristics and its utility as a chemical intermediate.[2][3] Predominantly appearing as the more stable (E)-isomer, this colorless to pale yellow liquid is characterized by a powerful and complex aroma described as green, fruity (melon), waxy, and reminiscent of violet flowers.[1][4][5]
This guide provides a comprehensive overview of the core physicochemical properties, reactivity, and analytical methodologies pertinent to Methyl 2-nonenoate. It is intended for researchers, chemists, and formulation scientists in the flavor, fragrance, and pharmaceutical industries who require a detailed understanding of this versatile molecule. We will delve into not only its fundamental properties but also the causality behind its chemical behavior and the practical application of this knowledge in a laboratory and industrial context.
Part 1: Core Physicochemical Properties
The physical characteristics of a molecule are paramount as they dictate its handling, formulation, and behavior in various matrices. Methyl 2-nonenoate is a lipophilic compound, a trait conferred by its nine-carbon alkyl chain, with its ester functionality providing a degree of polarity. Its insolubility in water and high solubility in alcohols and non-polar organic solvents are direct consequences of this structure.[1][6]
Key physical and chemical identifiers are summarized in the table below for quick reference. It is important to note the variability in reported boiling points, which is attributable to measurements being taken at different pressures. The estimated boiling point at atmospheric pressure (760 mmHg) is significantly higher than values reported under vacuum.[4][7]
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-non-2-enoate | [1] |
| CAS Number | 111-79-5 (for mixture or unspecified), 14952-06-8 (for E-isomer) | [2][7] |
| Molecular Formula | C₁₀H₁₈O₂ | [1][3] |
| Molecular Weight | 170.25 g/mol | [1][3][8] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor Profile | Green, waxy, fruity (melon, pear), sweet, violet | [5][7] |
| Density | 0.893 - 0.900 g/cm³ (20°C); 0.895 g/mL (25°C) | [1][7] |
| Boiling Point | 115 °C (at 21 mmHg); 215.6 °C (at 760 mmHg, est.) | [4][7][9] |
| Melting Point | -50 °C | [2] |
| Flash Point | 91.1 °C to 101 °C (closed cup) | [2][7][10] |
| Refractive Index | 1.440 - 1.447 (at 20°C) | [1][3][7] |
| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents | [1][9] |
Part 2: Spectroscopic & Analytical Characterization
Unambiguous identification and purity assessment of Methyl 2-nonenoate rely on standard spectroscopic and chromatographic techniques. The conjugated system of the α,β-unsaturated ester gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly characteristic. The vinyl protons on the C2=C3 double bond typically appear as multiplets between δ 5.8 and 7.0 ppm. The proton at the β-carbon (C3), being further downfield due to deshielding from the carbonyl, will show a larger chemical shift. The singlet corresponding to the methyl ester protons (-OCH₃) is expected around δ 3.7 ppm. The signals for the aliphatic chain protons appear upfield, typically between δ 0.8 and 2.2 ppm.
-
¹³C NMR: The carbonyl carbon of the ester is the most downfield signal, typically appearing around δ 166 ppm. The olefinic carbons (C2 and C3) resonate in the δ 120-150 ppm region. The methyl ester carbon (-OCH₃) will have a signal around δ 51 ppm, with the remaining aliphatic carbons appearing at higher field strengths.[4]
Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretch of the conjugated ester. The C=C double bond stretch appears around 1650 cm⁻¹ . The C-O stretching of the ester group will show strong bands in the 1150-1250 cm⁻¹ region.[1]
Mass Spectrometry (MS) When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), Methyl 2-nonenoate will show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern will be characteristic of a fatty acid methyl ester, with fragmentation often occurring at the ester group and along the alkyl chain.[4][7]
Part 3: Chemical Properties and Reactivity
The chemical behavior of Methyl 2-nonenoate is dominated by the interplay between its ester functional group and the conjugated C=C double bond. This α,β-unsaturation creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).[8][9]
The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electron-deficient and thus a prime target for nucleophiles in a reaction known as conjugate addition or Michael addition .[1][9] This reactivity is fundamental to its role as a synthetic intermediate.
Key reactions include:
-
Saponification (Ester Hydrolysis): Under basic conditions (e.g., NaOH), the ester is hydrolyzed to yield methanol and the corresponding carboxylate salt of 2-nonenoic acid. Acid-catalyzed hydrolysis can also be performed, but the reaction is reversible.[10]
-
Conjugate (Michael) Addition: A wide range of nucleophiles (e.g., organocuprates, enolates, amines, thiols) can add to the β-carbon. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[1][8]
-
Hydrogenation: The C=C double bond can be selectively reduced (hydrogenated) using catalysts like palladium on carbon (Pd/C) to yield the saturated ester, methyl nonanoate. Under more forcing conditions, the ester group can also be reduced.[9]
-
Polymerization: Like other acrylate-type monomers, Methyl 2-nonenoate can undergo polymerization, particularly under radical initiation, leveraging its activated double bond.[8]
Caption: Key reaction pathways of Methyl 2-nonenoate.
Part 4: Experimental Protocols
Adherence to validated protocols is essential for achieving reproducible and reliable results in both synthesis and analysis.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis of Methyl 2-nonenoate from 2-nonenoic acid and methanol, a classic acid-catalyzed esterification.[10][11] The reaction is an equilibrium process; therefore, measures are taken to drive it towards the product side.
Causality: The use of a strong acid catalyst (H₂SO₄) is critical to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (methanol).[12] A Dean-Stark apparatus is employed to remove water as it is formed, which, according to Le Châtelier's principle, shifts the equilibrium in favor of the ester product.[13][14] Toluene is used as a solvent because it forms a low-boiling azeotrope with water, facilitating its removal.
Methodology:
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Reagent Charging: To the round-bottom flask, add 2-nonenoic acid (1.0 eq), methanol (3.0 eq), and toluene (approx. 2 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the flask while stirring.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and remove the solvent (toluene and excess methanol) by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Methyl 2-nonenoate.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Gas chromatography is the standard method for assessing the purity of volatile compounds like Methyl 2-nonenoate and is widely used for analyzing fatty acid methyl esters (FAMEs).[15]
Causality: The choice of a mid-polarity capillary column (e.g., DB-5ms or HP-5ms) provides good separation of fatty acid esters based on their boiling points and polarity. Flame Ionization Detection (FID) is used due to its high sensitivity to hydrocarbons and a wide linear range, making it ideal for quantification. The temperature program is designed to ensure that the analyte elutes in a reasonable time with good peak shape, while separating it from potential impurities like residual starting materials or side-products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Methyl 2-nonenoate sample (~1 mg/mL) in a suitable solvent like hexane or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 7890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Detector: Flame Ionization Detector (FID), 280°C.
-
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Analysis: Inject 1 µL of the prepared sample. The retention time for Methyl 2-nonenoate will be characteristic under these conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for GC-based purity analysis.
Part 5: Applications in Research and Industry
Flavor and Fragrance Industry The primary commercial application of Methyl 2-nonenoate is as a fragrance and flavoring agent.[1][16] Its powerful green and fruity notes are used to impart freshness and natural character to a wide array of products, including perfumes, cosmetics, soaps, and detergents.[2] In flavor compositions, it is used to create or enhance melon, apple, and other fruit profiles in beverages, candy, and baked goods.[2][17]
Organic Synthesis As a functionalized building block, it serves as an intermediate in the synthesis of more complex molecules. Its capacity for conjugate addition allows for the strategic introduction of various substituents at the β-position, making it a valuable tool in multi-step organic synthesis.[3][16]
Potential in Drug Development The application of Methyl 2-nonenoate in pharmaceuticals is an area of emerging interest, primarily through two conceptual avenues:
-
As a Lipophilic Moiety: Fatty acids and their simple esters are explored for creating lipophilic prodrugs. Chemically linking a polar drug molecule to a fatty acid ester can enhance its absorption and ability to cross cell membranes, potentially improving the bioavailability of orally administered drugs.[5][18] While specific studies on Methyl 2-nonenoate are scarce, its properties align with this strategy.
-
As an Active Pharmacophore: The α,β-unsaturated carbonyl motif is present in numerous natural products with biological activity.[17][19] This functional group can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This irreversible binding can be a powerful mechanism for enzyme inhibition and has been exploited in drug design, for instance, in developing certain anticancer agents.[19] However, this same reactivity is a double-edged sword, as nonspecific reactions can lead to cytotoxicity. Therefore, its use as a drug candidate is a subject of careful study, balancing targeted efficacy against potential toxicity.[19]
Part 6: Safety and Handling
According to safety data sheets, Methyl 2-nonenoate is considered a combustible liquid and may cause skin and eye irritation.[8][10] It is also classified as toxic to aquatic life with long-lasting effects.[20][21]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][19] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[8]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[10]
This guide is intended for informational purposes by trained professionals and does not replace a formal safety assessment or Material Safety Data Sheet (MSDS).
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Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. Parami University. Retrieved from [Link]
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Perfumer & Flavorist+. (2020). Flavor Bites: Two Methyl Nonenoates. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Indole and its Derivatives for the Modern Fragrance Industry
A Senior Application Scientist's Exploration of Core Synthesis Pathways
Executive Summary: The term "INDOLAROME" refers to a specific fragrance ingredient, also known as Indoflor, with the chemical structure 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine.[3][4][5] While its direct synthesis is a specialized Prins reaction, its name and olfactory profile are intrinsically linked to indole, the foundational aromatic heterocyclic compound that has been a cornerstone of perfumery for over a century.[6][7] This technical guide, designed for researchers, chemists, and drug development professionals, provides a deep dive into the core synthetic pathways for constructing the indole scaffold. Understanding these fundamental syntheses is crucial for the innovation and production of a wide array of fragrance compounds, including but not limited to, this compound and its analogs. We will explore the causality behind experimental choices in seminal methods such as the Fischer, Leimgruber-Batcho, and Bischler-Möhlau syntheses, providing field-proven insights into their mechanisms, applications, and optimization.
Introduction: The Enduring Allure of the Indole Nucleus
Indole (C₈H₇N) is a bicyclic aromatic compound composed of a benzene ring fused to a pyrrole ring.[7][8] Its olfactory profile is famously paradoxical: at high concentrations, it is pungent and fecal, yet upon extreme dilution, it blossoms into the radiant, narcotic floral note characteristic of jasmine, tuberose, and orange blossom.[6][7][9][10] This dual nature makes it an indispensable tool for perfumers seeking to impart realism, depth, and diffusion to floral accords.[7][9] The indole framework is not only vital in perfumery but is also a privileged scaffold in medicinal chemistry, found in everything from the amino acid tryptophan to potent anti-migraine drugs.[11][12]
The specific fragrance ingredient, this compound (CAS 18096-62-3), is valued for providing the desirable floral-animalic depth of indole without the associated issues of discoloration and harsh "mothball" notes.[13] It is synthesized via a Prins reaction between indene and formaldehyde.[3] However, a comprehensive understanding of indole chemistry begins with the classical and modern methods of constructing the core indole ring system itself. These methods offer the versatility to create a vast library of derivatives with tailored olfactory and pharmacological properties.
This guide will dissect the most significant of these methods, focusing on the underlying chemical principles that govern their success and guide the choices of a synthetic chemist.
Chapter 1: The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry
Developed by Nobel laureate Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[12][14] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2][14]
1.1. The Causality of the Fischer Mechanism
The trustworthiness of the Fischer synthesis lies in its predictable and well-elucidated mechanism, which proceeds through several key stages. Understanding this pathway is critical for troubleshooting and adapting the reaction to various substrates.
-
Step 1: Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone. This is a standard imine formation, reversible and often driven to completion by removal of water.
-
Step 2: Tautomerization: The arylhydrazone tautomerizes to its enamine form. This step is crucial as it positions the atoms for the key bond-forming event. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) is critical here, as it facilitates this tautomerization.[2][14][15]
-
Step 3:[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[2][2]-sigmatropic rearrangement (a type of Claisen rearrangement). This is the core, bond-forming step where the C-C bond of the future pyrrole ring is established. The reaction requires heat, as this pericyclic reaction has a significant activation energy barrier.[16]
-
Step 4: Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring.[16] The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming the five-membered ring.[16]
-
Step 5: Elimination of Ammonia: The final step is the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate, which generates the stable, aromatic indole ring.[16]
Caption: Logical workflow of the Fischer Indole Synthesis.
1.2. Experimental Considerations & Self-Validation
The choice of catalyst and reaction conditions is paramount for a successful Fischer synthesis.
| Parameter | Choice & Rationale |
| Catalyst | Brønsted Acids (HCl, H₂SO₄, PPA): Effective and inexpensive, but can be harsh, leading to side reactions with sensitive substrates.[2] Lewis Acids (ZnCl₂, FeCl₃, BF₃): Generally milder and can offer higher yields, especially for less reactive substrates.[2][15] The choice depends on the electronic nature of the starting materials. |
| Temperature | Elevated temperatures are almost always required to overcome the activation energy of the sigmatropic rearrangement.[17] Optimization is key; too low, and the reaction stalls, too high, and decomposition or side-product formation can occur.[15] |
| Solvent | High-boiling point solvents like toluene, xylene, or acetic acid are common.[15] In some modern variations, solvent-free conditions under microwave irradiation have proven highly effective, dramatically reducing reaction times.[15] |
A key self-validating aspect of this protocol is monitoring the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone and the appearance of the UV-active indole product provide a clear indication of reaction progress.
Chapter 2: The Leimgruber-Batcho Indole Synthesis: An Industrial Workhorse
For industrial applications where high yields and mild conditions are paramount, the Leimgruber-Batcho synthesis is often preferred over the Fischer method.[18] It is particularly valuable for producing indoles that are unsubstituted at the 2- and 3-positions.[19]
2.1. Mechanistic Advantages and Causality
This two-step synthesis begins with an ortho-nitrotoluene derivative, a readily available class of starting materials.[18]
-
Step 1: Enamine Formation: The o-nitrotoluene reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-nitroenamine.[18] The acidity of the methyl group on the nitrotoluene is enhanced by the electron-withdrawing nitro group, allowing it to be deprotonated under basic conditions to initiate the condensation.[1][20]
-
Step 2: Reductive Cyclization: The intermediate nitroenamine is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine, eliminating the secondary amine (e.g., dimethylamine or pyrrolidine) to form the indole ring.[18][20]
The key advantage here is the separation of the C-C bond formation from the cyclization. This allows for milder conditions for the final ring-closing step.
Caption: Simplified workflow of the Leimgruber-Batcho Synthesis.
2.2. Protocol and Reagent Selection
The power of the Leimgruber-Batcho synthesis lies in its versatile and often mild reduction methods.
Detailed Protocol: Synthesis of Indole from o-Nitrotoluene
-
Enamine Formation: To a solution of o-nitrotoluene (1 eq.) in DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq.) and pyrrolidine (1.2 eq.). Heat the mixture at 110°C for 2 hours, monitoring by TLC for the formation of the deep red enamine intermediate.
-
Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated enamine is filtered, washed with cold water, and dried under vacuum. This intermediate is often stable enough to be carried to the next step without further purification.
-
Reductive Cyclization: The dried enamine (1 eq.) is dissolved in methanol. A slurry of Raney Nickel (approx. 10% by weight) in methanol is carefully added. The mixture is then heated to 50°C, and hydrazine hydrate (3 eq.) is added dropwise. Vigorous gas evolution (N₂ and H₂) will be observed.
-
Final Work-up: After the reaction is complete (monitored by TLC), the mixture is filtered through Celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude indole is purified by column chromatography or recrystallization.
Causality in Reagent Choice:
-
Reducing Agent: A wide variety of reducing agents can be employed, making the synthesis highly adaptable. Raney Nickel with hydrazine is common and effective.[18] Other options include catalytic hydrogenation (H₂ over Pd/C), tin(II) chloride (SnCl₂), or even iron in acetic acid.[18] The choice depends on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. This versatility is a hallmark of a robust industrial process.[19]
Chapter 3: Alternative and Complementary Synthesis Pathways
While the Fischer and Leimgruber-Batcho syntheses are dominant, other methods offer unique advantages for accessing specific substitution patterns.
| Synthesis Method | Starting Materials | Key Features & Rationale |
| Bischler-Möhlau | Arylamine and an α-haloketone | Forms an α-arylaminoketone intermediate which is then cyclized with strong acid.[1] It is a classic method for preparing 2-arylindoles.[21] Modern variations use microwave irradiation to improve yields and reduce reaction times.[21] |
| Reissert | o-Nitrotoluene and diethyl oxalate | Involves a base-catalyzed condensation followed by reductive cyclization.[1][22] This method is particularly useful for synthesizing indole-2-carboxylic acids.[22][23] |
| Nenitzescu | Benzoquinone and a β-aminocrotonic ester | A powerful method for directly accessing 5-hydroxyindole derivatives, which are important precursors for neurotransmitters like serotonin.[1] |
Conclusion and Future Outlook
The synthesis of the indole nucleus is a rich and evolving field. The classical methods of Fischer, Leimgruber-Batcho, and Bischler provide the foundational logic and experimental frameworks that continue to inform modern synthetic chemistry. For fragrance professionals, a deep understanding of these pathways is not merely academic; it is the key to unlocking novel derivatives with unique and desirable scent profiles. The synthesis of "this compound" (Indoflor) via a Prins reaction is a testament to how fundamental building blocks like indene (structurally related to indole) can be transformed into value-added specialty chemicals.
Future research will undoubtedly focus on developing even more efficient, sustainable, and versatile methods. The use of transition-metal catalysis, C-H activation, and flow chemistry are already reshaping the landscape of indole synthesis, promising to deliver the next generation of aroma chemicals and pharmaceuticals with greater precision and environmental responsibility.[24][25]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at: [Link]
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Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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indoletal, 18096-62-3. The Good Scents Company. Available at: [Link]
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Indole - An Aroma Chemical Profile. Perfumer & Flavorist. Available at: [Link]
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Mixing the Foul with the Fragrant: The Mystery of Indole. Fragrantica. Available at: [Link]
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Technical Monograph: Indolarome (4,4a,5,9b-Tetrahydroindeno[1,2-d][1,3]dioxine)
Topic: INDOLAROME as a volatile organic compound (VOC) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Chemical Architecture, Synthesis, and Volatile Profiling
Executive Summary
This compound (CAS 18096-62-3) represents a critical structural scaffold in both olfactory science and medicinal chemistry.[1] Chemically defined as 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine, it is a tricyclic acetal formed via the Prins reaction of indene and formaldehyde. Unlike its olfactory analog Indole, this compound possesses a saturated heterocyclic core that confers exceptional stability against oxidation and polymerization. This guide outlines the physicochemical characterization, synthetic pathways, and analytical protocols for this compound, framing it as both a robust fragrance ingredient and a privileged scaffold for pharmaceutical bioisosterism.
Part 1: Chemical Identity & Physiochemical Profile
This compound functions as a stable, non-discoloring alternative to Indole. Its lack of the reactive N-H bond (present in Indole) prevents the formation of red/brown aza-dyes (turbidity) in alkaline media or in the presence of aldehydes.
Table 1: Physiochemical Specifications
| Parameter | Technical Specification |
| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
| CAS Registry | 18096-62-3 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Odor Profile | Animalic, floral, civet-like, earthy; less harsh than Indole |
| Boiling Point | ~282°C (at 760 mmHg) |
| Melting Point | 35.00 - 36.00 °C |
| LogP (o/w) | ~1.60 (Estimated) |
| Vapor Pressure | 0.006 mmHg @ 25°C |
| Solubility | Soluble in alcohol, dipropylene glycol; Insoluble in water |
Part 2: Synthetic Architecture (The Prins Protocol)[6]
The synthesis of this compound is a classic application of the Prins Reaction , involving the acid-catalyzed condensation of an olefin (Indene) with an aldehyde (Formaldehyde). This reaction creates the 1,3-dioxane ring fused to the indane system.
2.1 Mechanistic Pathway
The reaction proceeds via the attack of a protonated formaldehyde species on the olefinic bond of indene, generating a carbocation intermediate. This intermediate is trapped by a second equivalent of formaldehyde (or the hemiacetal oxygen) to close the dioxane ring.
Figure 1: Acid-catalyzed Prins reaction pathway for the synthesis of the indeno[1,2-d][1,3]dioxine core.
2.2 Laboratory Synthesis Protocol
Objective: Synthesis of 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine.
Reagents:
-
Indene (>90% purity)
-
Paraformaldehyde (Source of HCHO)[2]
-
Sulfuric Acid (98%, Catalyst)
-
Solvent: Toluene or Dichloromethane (DCM)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Paraformaldehyde (2.2 eq) in Toluene.
-
Catalysis: Add Sulfuric Acid (0.1 eq) dropwise while stirring at 0–5°C to depolymerize paraformaldehyde in situ.
-
Addition: Add Indene (1.0 eq) dropwise over 60 minutes, maintaining temperature <10°C to prevent polymerization of indene.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor consumption of indene via TLC (Hexane/EtOAc 9:1).
-
Quenching: Cool to room temperature. Pour reaction mixture into ice-cold saturated NaHCO₃ solution (neutralization).
-
Extraction: Separate the organic layer. Extract aqueous layer 2x with Toluene.
-
Purification: Dry combined organics over MgSO₄. Filter and concentrate under reduced pressure.[3]
-
Isolation: Recrystallize the crude solid from Ethanol or distill under high vacuum (approx. 130°C @ 2 mmHg) to yield this compound crystals.
Part 3: Analytical Characterization (VOC Profiling)
Quantifying this compound requires Gas Chromatography-Mass Spectrometry (GC-MS). Because this compound is a semi-volatile solid at room temperature, injection port temperature and column ramp profiles are critical to prevent thermal degradation or carryover.
3.1 GC-MS Protocol (Self-Validating)
System: Agilent 7890/5977 (or equivalent). Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
Method Parameters:
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C (Hold 5 min).
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: 40–400 m/z.
3.2 Retention Index (RI) Validation
To ensure the peak identified is this compound and not an isomer or contaminant, you must calculate the Linear Retention Index (LRI) using the Van den Dool and Kratz equation .
-
Run Standard: Inject a C7–C30 n-alkane standard mix under the exact same conditions.
-
Calculate:
- : Carbon number of alkane eluting before this compound.
- : Carbon number of alkane eluting after this compound.
- : Retention time.
-
Validation: this compound typically elutes significantly later than Indole (RI ~1290 on DB-5). Expect an RI in the range of 1500–1600 (estimated based on MW and acetal structure).
Figure 2: Analytical workflow for the isolation and validation of this compound in complex matrices.
Part 4: Applications in Drug Development & Olfaction
4.1 The "Indole Problem" vs. The this compound Solution
In fragrance chemistry, Indole reacts with aldehydes (Schiff base formation) and oxidizes to form red/brown quinoidal species. This compound replaces the reactive pyrrole nitrogen with a stable dioxane ether linkage.
-
Result: A molecule that retains the "animalic/floral" receptor activity but possesses the chemical inertness of an ether.
4.2 Pharmaceutical Scaffold Potential
For drug development professionals, the 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine core serves as a rigidified bioisostere.
-
1,4-Dioxane Moiety: Known to improve metabolic stability and solubility compared to open-chain ethers.
-
Rigidity: The tricyclic fusion locks the oxygen atoms in a specific spatial vector, potentially increasing binding affinity for targets requiring a defined hydrogen-bond acceptor geometry (e.g., GPCRs).
-
Lipophilicity: With a LogP of ~1.6, it falls within the optimal range for blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active agents.
Part 5: Safety & Toxicology[8][9]
GHS Classification:
-
Signal Word: Warning
-
Hazard Statement: H361 (Suspected of damaging fertility or the unborn child).
-
Handling: Use standard PPE (nitrile gloves, safety glasses). Perform synthesis in a fume hood to manage formaldehyde vapors.
Regulatory Status:
-
REACH: Registered (EC 241-997-4).
-
IFRA: Regulated as a fragrance ingredient; generally considered safe at current use levels in consumer products.[4]
References
-
PubChem. (n.d.). 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin (Compound).[5][6][7][8][4][9][10] National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (n.d.).[3] this compound (CAS 18096-62-3) Data Sheet.[1][6] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin.[5][6][7][8][4][9][10] REACH Registration.[6][8] Retrieved from [Link]
-
Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation: The Prins Reaction.[2][11][12] Chemical Reviews, 51(3), 505–555. (Foundational mechanism citation).
-
Baker Ltd. (1970). Indeno-[1,2-d]-m-dioxin derivatives.[5][6][8] U.S. Patent 3,496,193. Retrieved from
Sources
- 1. This compound | 18096-62-3 [chemicalbook.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine | The Fragrance Conservatory [fragranceconservatory.com]
- 5. Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | C13H16O2 | CID 119674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Fragrance University [fragranceu.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. magnolia indene, 27606-09-3 [thegoodscentscompany.com]
- 11. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarworks.brandeis.edu]
Methodological & Application
Application Note: Strategic Utilization of INDOLAROME as a Masked Scaffold in Drug Discovery
Executive Summary & Chemical Profile[1][2]
INDOLAROME (CAS: 18096-62-3) is widely recognized in the fragrance industry for its floral-animalic profile.[1] However, in the context of organic synthesis and medicinal chemistry, it represents a highly undervalued "masked" synthon. Chemically, it is 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine , a cyclic formaldehyde acetal of cis-1,2-indanediol.
For drug development professionals, this compound offers a cost-effective, stable entry point to the cis-1,2-indane scaffold, a privileged structure found in HIV protease inhibitors (e.g., Indinavir) and various asymmetric catalysts. Unlike the free diol, which is polar and prone to oxidation, this compound is lipophilic, shelf-stable, and compatible with a wide range of anhydrous reaction conditions.
Chemical Specifications
| Parameter | Data |
| IUPAC Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
| CAS Number | 18096-62-3 |
| Molecular Weight | 176.21 g/mol |
| Core Functionality | Formaldehyde Acetal (1,3-Dioxane) |
| Stereochemistry | cis-fused (typically racemic in commercial grade) |
| Stability | Stable to base, oxidizers, and reducing agents (LiAlH4).[1] Labile to strong aqueous acids.[1] |
Strategic Workflow: The this compound Platform
The utility of this compound lies in its ability to serve as a protected scaffold. The formaldehyde acetal bridge locks the conformation of the cyclohexane ring, directing steric outcomes during aromatic substitution, and can be removed to reveal the diol.
Figure 1: Strategic divergence from the this compound scaffold. The acetal functionality allows for aromatic modification prior to revealing the sensitive diol.
Application 1: Accessing the cis-1,2-Indanediol Core (Deprotection)
The formaldehyde acetal is significantly more stable than the corresponding acetonide (acetone acetal). Standard mild acidic conditions (e.g., acetic acid) are often insufficient. Successful deprotection requires strong mineral acid and heat to drive the equilibrium by removing formaldehyde.
Protocol A: High-Yield Acidic Hydrolysis
Objective: Quantitative conversion of this compound to cis-1,2-indanediol.
Reagents:
-
This compound (10 mmol, 1.76 g)
-
Methanol (20 mL)
-
Concentrated HCl (37%, 2 mL)
-
Water (2 mL)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in Methanol.
-
Expert Insight: Methanol is preferred over ethanol to facilitate the formation of volatile methylal (dimethoxymethane) as a byproduct, helping drive the reaction.
-
-
Acidification: Add Water followed by slow addition of Concentrated HCl. The solution will exotherm slightly.[1]
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
Workup (Critical Step):
-
Cool to room temperature.[1]
-
Neutralize with saturated aqueous NaHCO₃ until pH ~7.[1]
-
Evaporate the bulk Methanol under reduced pressure. Do not evaporate to dryness yet.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Note:cis-1,2-Indanediol is moderately water-soluble.[1] Thorough extraction is necessary.[1]
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Toluene/Heptane to yield white needles.[1]
Expected Yield: >90% Characterization: ^1H NMR (DMSO-d6) should show disappearance of the acetal -O-CH₂-O- singlet at ~4.8-5.0 ppm and appearance of -OH signals.[1]
Application 2: Late-Stage Aromatic Functionalization
A major advantage of using this compound over the bare diol is the ability to perform Electrophilic Aromatic Substitution (EAS) without protecting group manipulation. The acetal ring deactivates the system slightly less than free hydroxyls and prevents oxidation.
Protocol B: Regioselective Bromination
Objective: Synthesis of 6-bromo-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine (Precursor for cross-coupling).
Reagents:
-
This compound (5 mmol, 0.88 g)
-
N-Bromosuccinimide (NBS) (5.5 mmol, 0.98 g)
-
Acetonitrile (15 mL)
-
Ammonium Acetate (0.5 mmol, catalytic)
Step-by-Step Methodology:
-
Setup: Dissolve this compound in dry Acetonitrile at room temperature.
-
Addition: Add NBS in one portion, followed by the Ammonium Acetate catalyst.
-
Reaction: Stir at room temperature for 12 hours.
-
Quench: Pour mixture into water (50 mL) containing 5% Na₂S₂O₃ (to quench excess bromine).
-
Isolation: Extract with Dichloromethane (DCM). Wash with brine, dry, and concentrate.
-
Outcome: The product is typically a solid.[1] Regioselectivity usually favors the position para to the bridgehead carbon (position 6 or 9), dependent on steric factors of the puckered acetal ring.
Application 3: Stereochemical Resolution
Commercial this compound is racemic.[1] For drug development (e.g., Indinavir analogs), the (1S, 2R) configuration is required.[4]
Protocol C: Chemoenzymatic Resolution
Since resolving the acetal directly is difficult, the most robust path is Hydrolysis (Protocol A) → Lipase Resolution .
Workflow:
-
Acylation: Treat the crude racemic diol (from Protocol A) with Vinyl Acetate and Pseudomonas cepacia lipase (PS-C) in MTBE (Methyl tert-butyl ether).
-
Kinetic Resolution: The lipase selectively acetylates the (1R, 2S)-enantiomer, leaving the desired (1S, 2R)-diol unreacted.
-
Separation: Filter the enzyme. Separate the diol (unreacted) from the diacetate (reacted) via column chromatography.
-
Result: Enantiopure (1S, 2R)-cis-1,2-indanediol (>99% ee).[5]
Mechanistic Visualization: Acid-Catalyzed Hydrolysis[2]
The cleavage of the formaldehyde acetal is the rate-limiting step in utilizing this compound.
Figure 2: Mechanism of acid-catalyzed hydrolysis. Note that the release of formaldehyde must be driven by heat or solvent choice (Methanol) to prevent reversibility.
References
-
Merck Research Laboratories. "Synthesis of the HIV Protease Inhibitor Indinavir."[1] Journal of the American Chemical Society, 1996.
-
Ghosh, A. K., et al. "Cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Synthesis, 2018.
-
ChemicalBook. "this compound Product Properties and Safety Data."
- Didier, E., et al. "Chemoenzymatic synthesis of (1S, 2R)-1-amino-2-indanol." Tetrahedron: Asymmetry, 1998. (Demonstrates lipase resolution of the indanediol core).
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Reference for stability of 1,3-dioxane vs. 1,3-dioxolane acetals).
Disclaimer: This document is for research and development purposes only. This compound is a commercial product; ensure compliance with local regulations regarding chemical handling and formaldehyde generation during hydrolysis.
Sources
- 1. scent.vn [scent.vn]
- 2. Indoflor (this compound) – Floral/Animalic [myskinrecipes.com]
- 3. fraterworks.com [fraterworks.com]
- 4. cis-1,2-Indandiol | 4647-42-1 | Benchchem [benchchem.com]
- 5. Asymmetric direduction of 1,2-indanedione to cis (1S,2R) indanediol by Trichosporon cutaneum MY 1506 - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a quantitative risk assessment for Methyl 2-nonenoate
Application Note: Quantitative Risk Assessment (QRA2) Strategy for Methyl 2-nonenoate
Executive Summary & Chemical Profile
Subject: Methyl 2-nonenoate (CAS: 111-79-5)
Synonyms: Neofolione, Methyl trans-2-nonenoate.
Odor Profile: Green, violet, melon, cucumber.
Structural Alert:
Objective:
This guide details the protocol for developing a Quantitative Risk Assessment (QRA) for Methyl 2-nonenoate. While current RIFM assessments based on read-across (e.g., Isobutyl 2-butenoate) suggest low sensitization concern [1], the structural presence of an
Scope:
-
Hazard Identification: In Chemico (DPRA) and In Vitro (KeratinoSens) verification.
-
Potency Determination: Deriving the NESIL (No Expected Sensitization Induction Level).
-
Exposure Assessment: Calculating Consumer Exposure Levels (CEL).
-
Risk Characterization: Determining the Acceptable Exposure Level (AEL) using Sensitization Assessment Factors (SAFs).
Mechanism of Action: The Adverse Outcome Pathway (AOP)[1]
Methyl 2-nonenoate acts as a potential electrophile. The risk assessment is grounded in the AOP for skin sensitization (OECD 442 series).[1][2] The molecule must penetrate the stratum corneum and bind to skin proteins (haptenization) to trigger an immune response.
AOP Workflow Diagram
Figure 1: Adverse Outcome Pathway (AOP) for Methyl 2-nonenoate sensitization.[3] The critical step for this chemical is the initial electrophilic attack on skin proteins via Michael Addition.
Phase 1: Hazard Identification Protocols
Before calculating risk limits, one must confirm if the specific grade/purity of Methyl 2-nonenoate acts as a sensitizer.
Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
Purpose: Quantify the reactivity of Methyl 2-nonenoate with synthetic peptides containing Cysteine (Cys) and Lysine (Lys).
Reagents:
-
Test Chemical: Methyl 2-nonenoate (purity >98%).
-
Peptides: Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH).
-
Solvent: Acetonitrile (ACN). Note: Methyl 2-nonenoate is lipophilic; ensure complete solubility.
Procedure:
-
Preparation: Prepare 100 mM stock of Methyl 2-nonenoate in ACN.
-
Incubation:
-
Cys Ratio: Mix chemical:peptide at 1:10 ratio in phosphate buffer (pH 7.5).
-
Lys Ratio: Mix chemical:peptide at 1:50 ratio in ammonium acetate buffer (pH 10.2).
-
Control: Solvent + Peptide (no chemical).
-
-
Conditions: Incubate for 24 hours at 25°C in the dark.
-
Analysis: Analyze via HPLC (C18 column, gradient elution 10-90% ACN, UV detection at 220 nm).
-
Calculation:
Decision Logic:
-
Mean Depletion > 6.38%: Positive (Sensitizer). Proceed to QRA.[4][5]
-
Mean Depletion < 6.38%: Negative. (Likely outcome for pure Methyl 2-nonenoate based on RIFM data [1]).
Protocol B: KeratinoSens™ Assay - OECD 442D
Purpose: Verify if the chemical activates the Nrf2-ARE antioxidant pathway in keratinocytes.
Procedure:
-
Cell Line: Transfected HaCaT cells carrying a luciferase reporter gene.
-
Dosing: Plate cells in 96-well format. Treat with 12 serial dilutions of Methyl 2-nonenoate (0.98 µM to 2000 µM).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Measure luminescence (Luciferase activity) and cell viability (MTT assay).
-
Endpoint: Determine the
(concentration inducing a 1.5-fold increase in gene expression).
Phase 2: Potency Determination (NESIL Derivation)
If Phase 1 is positive, you must determine the NESIL (No Expected Sensitization Induction Level). This is the "Point of Departure" for the risk assessment.
-
Source Data: Use historical EC3 values from the Local Lymph Node Assay (LLNA) or HRIPT NOEL (Human Repeat Insult Patch Test No Observed Effect Level).
-
Calculation: If using LLNA EC3 data:
(Factor 250 converts % to assuming standard mouse ear surface area).[6]
Hypothetical Example for Calculation: Assumption: If Methyl 2-nonenoate shows weak sensitization (similar to Methyl 2-octynoate) with an EC3 of 4.6%.
- .
Phase 3: QRA2 Exposure & Risk Calculation
The QRA2 methodology requires calculating the Acceptable Exposure Level (AEL) and comparing it to the Consumer Exposure Level (CEL) .
Step 1: Determine Sensitization Assessment Factors (SAFs)
SAFs account for uncertainty.[4] Under QRA2, these are specific to the product type [2].
| Parameter | SAF Value | Justification |
| Inter-individual Variability | 10 | Standard factor for human diversity. |
| Matrix Factor | 1 or 3 | 1 for alcohol-based (Perfume); 3 for cream/lotion (irritant potential). |
| Use Considerations | 1 - 10 | 1 for rinse-off; 10 for deodorants (occlusion/broken skin). |
Step 2: Calculate AEL
WhereScenario: Face Cream (Leave-on)
-
NESIL:
(Hypothetical) -
SAF:
Step 3: Calculate CEL (Consumer Exposure Level)
Scenario Parameters:
-
Daily Use (Face Cream): 1.54 g/day
-
Surface Area (Face): 565 cm²
-
Target Concentration of Methyl 2-nonenoate: 0.2%
Step 4: Risk Characterization Ratio (RCR)
Phase 4: Analytical Verification Protocol
To ensure the final product complies with the calculated AEL, quantify Methyl 2-nonenoate using GC-MS.
Protocol: GC-MS Analysis in Cosmetic Matrix
-
Extraction:
-
Weigh 1.0 g of cream into a centrifuge tube.
-
Add 10 mL Acetone/Hexane (1:1).
-
Vortex for 5 mins; Sonicate for 15 mins.
-
Centrifuge at 4000 rpm for 10 mins. Filter supernatant (0.45 µm PTFE).
-
-
Instrument Parameters:
-
Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Oven: 50°C (1 min)
200°C (at 10°C/min) 240°C (5 min). -
Detection: SIM mode (Select Ion Monitoring).
-
Target Ions: m/z 69, 113, 170 (Molecular Ion).
-
-
Validation: Linearity (
), Recovery (80-120%).[7]
QRA2 Workflow Diagram
Figure 2: The QRA2 Decision Tree. This workflow ensures that risk assessment is only performed when a hazard is scientifically validated.
References
-
RIFM (Research Institute for Fragrance Materials). (2019). Fragrance Ingredient Safety Assessment: Methyl 2-nonenoate.[8] Elsevier. Link
-
IDEA Project. (2022). Quantitative Risk Assessment 2 (QRA2) for Fragrance Materials. International Dialogue for the Evaluation of Allergens. Link
-
OECD. (2021). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals.[9][10] Link
-
OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals.[9][10] Link
-
Api, A. M., et al. (2020). Updating exposure assessment for skin sensitization quantitative risk assessment for fragrance materials (QRA2). Regulatory Toxicology and Pharmacology. Link
Sources
- 1. flashpointsrl.com [flashpointsrl.com]
- 2. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 3. ec.europa.eu [ec.europa.eu]
- 4. selective-koala.files.svdcdn.com [selective-koala.files.svdcdn.com]
- 5. Key publications [ideaproject.info]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. WO2014093807A1 - Fragrance materials - Google Patents [patents.google.com]
- 9. oecd.org [oecd.org]
- 10. iivs.org [iivs.org]
Application Notes and Protocols for Investigating Insect Olfactory Responses to INDOLAROME
Introduction: INDOLAROME as a Novel Probe for Insect Olfaction
The study of insect olfaction is paramount for understanding complex behaviors such as host-seeking, oviposition, and mating. These behaviors are often mediated by specific chemical cues, making the insect olfactory system a prime target for the development of novel pest management strategies and for fundamental neurobiological research. This compound (4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine) is a synthetic compound with a distinct indole-like, earthy, and animalic odor profile.[3][4] Its structural similarity to indole, a known and potent insect semiochemical, suggests that this compound may serve as a valuable tool for probing the function of insect olfactory receptor neurons (ORNs) and for identifying novel odorant receptors (ORs).[5][6]
Indole and its derivatives are known to elicit strong behavioral and electrophysiological responses in a variety of insect species, including important disease vectors like mosquitoes and agricultural pests.[6][7][8] These compounds often signal the presence of resources such as vertebrate hosts, oviposition sites, and nectar sources. The unique chemical properties of this compound, including its crystalline solid form at room temperature and a relatively low vapor pressure, offer distinct advantages in experimental design, allowing for controlled and sustained odor delivery.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to investigate insect olfaction. We will detail protocols for key electrophysiological and behavioral assays, offering insights into experimental design and data interpretation. The overarching goal is to equip researchers with the necessary tools to explore the potential of this compound as a modulator of insect behavior and to elucidate the underlying neural mechanisms.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Name | 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine | [3] |
| Molecular Formula | C11H12O2 | [10][11] |
| Molecular Weight | 176.21 g/mol | [11] |
| Appearance | White crystalline solid | [9] |
| Odor Description | Animal, indole, earthy, jasmin | [3] |
| Melting Point | 35-36 °C | [12] |
| Boiling Point | 282.93 °C (estimated) | [9] |
| Vapor Pressure | 0.006 mmHg @ 25 °C (estimated) | [9] |
| Solubility | Soluble in paraffin oil, DMSO, or ethanol | [1] |
Safety Precautions: this compound is suspected of damaging fertility or the unborn child.[13][14] It is imperative to obtain, read, and follow all safety instructions before use.[13] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13][14] Work in a well-ventilated area or under a chemical fume hood.
Experimental Workflows: From Electrophysiology to Behavior
A multi-tiered approach is recommended to fully characterize the effects of this compound on insect olfaction. This typically begins with electrophysiological screening to determine if the insect's antennae can detect the compound, followed by more detailed single-neuron recordings and, finally, behavioral assays to assess the organismal response.
Figure 1: A generalized experimental workflow for investigating the effects of this compound on insect olfaction.
Part 1: Electroantennography (EAG) - Screening for Olfactory Sensitivity
EAG is a powerful technique for measuring the summated electrical response of the entire antenna to a volatile stimulus.[15][16] It serves as an excellent initial screening tool to determine if an insect species can detect this compound.
Protocol: Electroantennography (EAG)
1. Insect Preparation:
-
Select an adult insect of the target species. To ensure consistent physiological status, use insects of a specific age and mating status.[17]
-
Carefully excise one antenna at the base using micro-scissors.[2]
-
Mount the insect's head on a holder using wax or dental cement, leaving the remaining antenna free and accessible.
2. Electrode Preparation:
-
Prepare two glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution).[16][17]
-
The recording electrode is placed over the distal tip of the antenna. The reference electrode is inserted into the insect's head or the base of the antenna.[18]
3. Odor Stimulus Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or paraffin oil.[1]
-
Create a serial dilution of the stock solution to test a range of concentrations (e.g., 1 µg/µL, 10 µg/µL, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette or a specialized odor cartridge.[17]
-
A solvent-only control must be included in every experiment.
4. Data Acquisition:
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Introduce the odor stimulus into the airstream for a short duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antennal potential using a high-impedance amplifier.[18] The peak amplitude of the negative deflection is the EAG response.
-
Randomize the order of stimulus presentation and allow sufficient time between stimuli for the antenna to recover.
5. Data Analysis:
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Subtract the response to the solvent control from the response to this compound.
-
Generate a dose-response curve by plotting the mean EAG response against the logarithm of the this compound concentration.
Figure 2: Workflow for Electroantennography (EAG) analysis of this compound.
Part 2: Advanced Electrophysiological Techniques
A. Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique for identifying biologically active compounds within a complex mixture.[19][20] While this compound is a single compound, GC-EAD can be invaluable for comparing its activity to that of related compounds in natural extracts (e.g., floral headspace, host emanations).
Protocol: GC-EAD
-
The effluent from a gas chromatograph is split into two streams. One stream goes to the GC detector (e.g., a flame ionization detector - FID), and the other is directed over an insect antenna preparation, similar to the EAG setup.[21][22]
-
This allows for the simultaneous recording of the chemical profile of the sample and the electrophysiological response of the antenna.
-
A peak in the EAD trace that corresponds to a peak in the FID trace indicates that the compound eluting at that time is biologically active.
B. Single Sensillum Recording (SSR)
SSR is an extracellular recording technique that measures the action potentials from individual ORNs housed within a single sensillum.[23][24] This provides a much higher resolution than EAG and allows for the characterization of the response properties of specific neuron classes.[1]
Protocol: Single Sensillum Recording (SSR)
1. Insect Mounting:
-
The insect is immobilized in a pipette tip or on a slide, with the head and antennae exposed and stabilized.[23]
2. Electrode Placement:
-
A reference electrode (sharpened tungsten wire) is inserted into the insect's eye or another part of the body.
-
A recording electrode, also a sharpened tungsten wire, is carefully inserted at the base of a single olfactory sensillum on the antenna.[1][23]
3. Odor Delivery:
-
A continuous stream of humidified air is passed over the antenna.
-
Odor cartridges containing this compound dilutions are used to introduce the stimulus into the airstream.
4. Recording and Analysis:
-
Action potentials (spikes) from the ORNs within the sensillum are recorded.[25]
-
The change in spike frequency upon stimulation with this compound is quantified.
-
This allows for the creation of a detailed response profile for individual neurons, including sensitivity and selectivity.
Figure 3: Simplified signaling pathway in an insect olfactory receptor neuron upon stimulation with an odorant like this compound.
Part 3: Behavioral Assays - Linking Olfaction to Action
Ultimately, the significance of an olfactory cue lies in its ability to elicit a behavioral response. Various assays can be employed to determine if this compound acts as an attractant, repellent, or arrestant.
Protocol: Four-Quadrant Olfactometer Assay
This assay allows for the assessment of an insect's preference for different odor sources in a controlled environment.[26]
1. Apparatus:
-
A four-quadrant arena is used, with each quadrant connected to a separate air inlet.
-
The air flowing into one or more quadrants can be odorized with this compound, while the others receive clean air (control).
2. Experimental Procedure:
-
A population of insects is released into the center of the arena.
-
Their movement and distribution are tracked over time using a video camera and specialized software.[26]
3. Data Analysis:
-
The time spent and the number of entries into each quadrant are quantified.
-
A preference index can be calculated to determine if there is a significant attraction to or repulsion from the this compound-laden quadrants.
Other Behavioral Assays:
-
Wind Tunnel Assays: For flying insects, a wind tunnel can be used to study upwind flight towards an odor source.[27]
-
Trap Assays: In a more applied setting, traps baited with this compound can be deployed in the field or in large cages to assess its potential as a lure.[27]
Conclusion and Future Directions
This compound presents a compelling opportunity for the exploration of insect olfaction. Its unique chemical structure and relationship to the potent semiochemical indole make it a prime candidate for identifying and characterizing novel olfactory pathways. The protocols outlined in these application notes provide a robust framework for a systematic investigation, from the initial detection at the antennal level to the ultimate behavioral output.
Future research could focus on:
-
Identifying the specific odorant receptors that bind to this compound.
-
Investigating the effects of this compound in combination with other known semiochemicals to explore synergistic or inhibitory interactions.[28]
-
Screening a wide range of insect species, including agricultural pests and disease vectors, to determine the breadth of its activity.
By employing the methodologies described herein, researchers can unlock the potential of this compound to deepen our understanding of insect chemical ecology and to contribute to the development of innovative and environmentally sound pest management solutions.
References
-
Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC. (2010, February 17). National Center for Biotechnology Information. [Link]
-
ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]
-
This compound | C11H12O2 | CID 759375. PubChem. [Link]
-
Single sensillum recording. Wikipedia. [Link]
-
Electroantennogram Protocol for Mosquitoes. JoVE Journal. [Link]
-
This compound (IFF). The Perfumers Apprentice. [Link]
-
The narrowing olfactory landscape of insect odorant receptors. Frontiers in Ecology and Evolution. [Link]
-
Single sensillum recording. Grokipedia. [Link]
-
Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Semantic Scholar. [Link]
-
indoletal, 18096-62-3. The Good Scents Company. [Link]
-
Single Sensillum Recordings In Insects Drosophila & Anopheles l Protocol Preview. JoVE. [Link]
-
Structural basis of odor sensing by insect heteromeric odorant receptors - PMC. National Center for Biotechnology Information. [Link]
-
Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]
-
Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC. National Center for Biotechnology Information. [Link]
-
Supersensitive Odorant Receptor Underscores Pleiotropic Roles of Indoles in Mosquito Ecology. Frontiers in Physiology. [Link]
-
Odor-guided Behavior. Max-Planck-Gesellschaft. [Link]
-
This compound - The John D. Walsh Company. The John D. Walsh Company. [Link]
-
chromatographic-electroantennographic detection gc-ead: Topics by Science.gov. Science.gov. [Link]
-
An automated approach to detecting signals in electroantennogram data. USGS.gov. [Link]
-
Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. bioRxiv. [Link]
-
GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution. [Link]
-
Identification and functional characterization of olfactory indolergic receptors in Musca domestica. ResearchGate. [Link]
-
Insect olfaction from model systems to disease control - PMC. National Center for Biotechnology Information. [Link]
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- 3. Perfumers Apprentice - this compound (IFF) [shop.perfumersapprentice.com]
- 4. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 5. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]
- 6. Frontiers | Supersensitive Odorant Receptor Underscores Pleiotropic Roles of Indoles in Mosquito Ecology [frontiersin.org]
- 7. Structural basis of odor sensing by insect heteromeric odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indoletal, 18096-62-3 [thegoodscentscompany.com]
- 10. This compound | C11H12O2 | CID 759375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 18096-62-3 [chemicalbook.com]
- 12. This compound | 18096-62-3 [amp.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. johndwalsh.com [johndwalsh.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jove.com [jove.com]
- 18. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]
- 21. An automated approach to detecting signals in electroantennogram data | U.S. Geological Survey [usgs.gov]
- 22. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 23. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 24. grokipedia.com [grokipedia.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Odor-guided Behavior [ice.mpg.de]
- 28. Insect olfaction from model systems to disease control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enhancing the stability of INDOLAROME in consumer products
Topic: Enhancing the Stability of INDOLAROME (4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine) in Consumer Products Audience: Formulation Chemists, R&D Scientists, and Product Development Leads.
Introduction: The Chemical Reality
Welcome to the Technical Support Center. You are likely here because you value This compound for its ability to impart powerful, animalic, floral-civet notes without the severe discoloration issues associated with natural Indole.[1]
However, "stable" is relative. Chemically, this compound is a cyclic acetal (specifically a 1,3-dioxane ring fused to an indane system). While this structure protects the reactive centers found in Indole, it introduces a specific vulnerability: Acid-Catalyzed Hydrolysis .
This guide moves beyond basic datasheets to address the causality of degradation and provides self-validating protocols to ensure your product's olfactory integrity.
Module 1: The Acid Challenge (pH < 5.0)
Context: You are formulating a fabric softener, an acidic hard-surface cleaner, or an antiperspirant. The Issue: Loss of odor impact or shifting of the fragrance profile toward "solvent-like" or "chemical" notes over time.
The Mechanism: Acetal Hydrolysis
Unlike Indole, which suffers from oxidative discoloration, this compound suffers from hydrolytic ring-opening. In the presence of hydronium ions (
Troubleshooting & Stabilization Protocol
Q: My fabric softener (pH 3.0) loses its "blooming" floral note after 4 weeks at 45°C. Is this compound degrading?
A: Yes. At pH 3.0, the hydrolysis rate of cyclic acetals accelerates significantly.
Corrective Action Plan:
-
Buffer Capacity Check:
-
Why: A drifting pH is more dangerous than a low pH. Localized acidity hotspots can crack the acetal.
-
Action: Use a Citrate or Acetate buffer system to lock pH. If possible, raise pH to >4.5 . The hydrolysis rate decreases logarithmically as pH approaches neutral.
-
-
The "Hydrophobic Shield" Strategy:
-
Why: Hydrolysis requires water contact. This compound has a LogP of approx 1.3 - 2.0 (moderate polarity), meaning it partitions somewhat into the water phase where acid attacks.
-
Action: Pre-dissolve this compound in a hydrophobic solvent (e.g., Isopropyl Myristate or Benzyl Benzoate) before adding it to the surfactant phase. This forces the molecule into the micellar core, physically shielding it from the acidic aqueous continuous phase.
-
-
Experimental Validation (The "Stress Test"): Perform this comparative assay to validate micellar protection.
| Experiment Arm | Solvent System | pH | Stress Condition | Success Criteria |
| Control | DPG (Dipropylene Glycol) | 3.0 | 48 hrs @ 50°C | >80% Recovery (GC-MS) |
| Test A | Isopropyl Myristate (IPM) | 3.0 | 48 hrs @ 50°C | >95% Recovery |
| Test B | Neat (Direct Addition) | 3.0 | 48 hrs @ 50°C | <70% Recovery (Fail) |
Visualizing the Instability Pathway
Module 2: Oxidative Media (Bleach & Peroxides)
Context: You are formulating a bleach-based cleaner or a hair colorant developer. The Issue: The datasheet says "Poor" stability in bleach. You need to know if it's salvageable.[2]
The Mechanism: Radical Oxidation
While this compound lacks the nitrogen-hydrogen bond that makes Indole so reactive to oxidation (browning), the ether linkages in the dioxane ring are susceptible to radical attack by hypochlorite (
Troubleshooting & Stabilization Protocol
Q: Can I use this compound in a Hypochlorite (Bleach) cleaner if I add antioxidants?
A: generally, No .[3] The oxidative potential of hypochlorite is too high for standard antioxidants (BHT/Tocopherol) to protect the ether linkage effectively without being consumed themselves.
Alternative Strategy: Encapsulation The only viable way to use this compound in bleach is physical separation .
-
Use Microcapsules: Select a silica or urea-formaldehyde capsule wall (if regulation permits) that is impermeable to the bleach base.
-
Use Precursors: Consider if a more stable precursor exists (rare for this specific odor profile).
If you MUST use it in a mild oxidative system (e.g., dilute peroxide):
-
Chelation is Critical: Transition metals (Fe, Cu) catalyze the radical breakdown of ethers.
-
Protocol: Add 0.1% Disodium EDTA or Etidronic Acid . This creates a "Self-Validating System" where the chelator sequesters the catalysts that accelerate degradation.
Module 3: Discoloration & Purity (The "Pink" Problem)
Context: Fine fragrance or white bar soap. The Issue: The product is turning slightly pink or brown, despite this compound being "non-discoloring."
The Mechanism: Impurity Cascades
This compound is synthesized from Indene. Trace impurities of unreacted Indene or Indole (if used in the same facility) can cause discoloration. Furthermore, if the acetal hydrolyzes (see Module 1), the resulting aldehydes can polymerize or react with amines (Schiff Base formation) to form colored bodies.
Troubleshooting Guide
Q: My white soap base is yellowing. Is it the this compound or the Vanillin?
A: Differentiate using the Alkali Spot Test .
-
Prepare a 10% solution of your fragrance oil.
-
Spot it onto a filter paper soaked in 1M NaOH.
-
Observe:
-
Bright Yellow/Orange: Likely Vanillin/Aldehydes (Schiff Base).
-
Pink/Red: Likely Indole traces or this compound breakdown products reacting with light.
-
No Change: this compound is stable; look for other culprits.[4]
-
Stabilization Protocol:
-
UV Filter: Add Benzophenone-3 or Ethylhexyl Methoxycinnamate at 0.05% to the fragrance oil. Acetal degradation is often photo-initiated.
-
Antioxidant: Add BHT (Butylated Hydroxytoluene) at 0.1%. This terminates the radical chains that lead to colored byproducts.
Visualizing the Stabilization Workflow
FAQ: Rapid Fire Support
| Symptom | Probable Cause | Immediate Fix |
| Scent fades in 2 weeks (Acid Cleaner) | Hydrolysis of the dioxane ring. | Switch solvent to Isopropyl Myristate; Buffer pH to 4.5+. |
| Product turns pink in sunlight | Photo-oxidation of impurities. | Add UV Absorber (Benzophenone-3) + BHT. |
| "Solvent" smell upon opening | Ring opening releasing aldehydes. | Check water content; reduce water activity if possible. |
| Precipitation in cold storage | Solubility limit reached. | This compound is a solid; ensure adequate solvent (DPG/Ethanol) is used. |
References
-
Research Institute for Fragrance Materials (RIFM). (2023). Safety Assessment of 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine. Fragrance Conservatory.[4] Link
-
The Good Scents Company. (n.d.). This compound: Organoleptic Properties and Stability Profile.Link
-
Master Organic Chemistry. (2010). Acetals: Formation, Hydrolysis, and Stability in Acidic Media. (General mechanism citation). Link
-
PubChem. (2025). Compound Summary: Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- (Structural Analog/Isomer Data).[3][5][6] Link
-
Fraterworks. (n.d.).[7] this compound Technical Description and Odor Profile.[1][8]Link
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. US3496193A - Indeno-(1,2-d)-m-dioxin derivatives - Google Patents [patents.google.com]
- 4. indoletal, 18096-62-3 [thegoodscentscompany.com]
- 5. Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- | C13H16O2 | CID 119674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Magnolan (27606-09-3) — Floral/Green Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. perfumersworld.com [perfumersworld.com]
Refining the Purification of Synthetic INDOLAROME: A Technical Support Center
Welcome to the technical support center for the purification of synthetic INDOLAROME (4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of this valuable synthetic compound. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve the desired purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
The total mass of all collected fractions is significantly lower than the starting crude material.
-
TLC analysis of the column fractions shows very faint spots, or no spots at all for the desired product.
Possible Causes and Solutions:
-
Compound Instability on Silica Gel: this compound, like many complex heterocyclic compounds, may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Troubleshooting Steps:
-
Assess Stability: Before performing a large-scale column, spot a solution of your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots or disappearance of the product spot, which would indicate degradation.[3]
-
Deactivate the Silica: If instability is suspected, you can deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[3] A study on the separation of polycyclic aromatic hydrocarbons found that a silica-alumina mixture can also be effective.[4]
-
-
-
Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with the solvent front, or not polar enough, resulting in the compound remaining on the column.
-
Troubleshooting Steps:
-
Thorough TLC Analysis: Before running the column, experiment with various solvent systems on TLC to find one that gives your product an Rf value between 0.2 and 0.4. This range typically provides the best separation.
-
Gradient Elution: If you have multiple compounds to separate, a gradient elution, where you gradually increase the polarity of the solvent system, can be very effective.[3][5] Start with a low polarity solvent to elute non-polar impurities and slowly increase the polarity to elute your product and then more polar impurities.
-
-
-
Sample Loading Issues: Improper loading of the crude material onto the column can lead to band broadening and poor separation, which can be mistaken for low yield if fractions are not carefully analyzed.
-
Troubleshooting Steps:
-
Minimize Loading Volume: Dissolve your crude sample in the minimum amount of a solvent in which it is highly soluble.[6]
-
Dry Loading: If your compound is not very soluble in the column eluent, consider a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
-
-
Problem 2: Poor Separation of this compound from Impurities
Symptoms:
-
TLC analysis of the collected fractions shows co-elution of the product with one or more impurities.
-
The final product after solvent evaporation is still a mixture according to analytical tests (e.g., NMR, LC-MS).
Possible Causes and Solutions:
-
Inadequate Solvent System: The chosen eluent may not have sufficient selectivity to resolve your product from closely related impurities.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a variety of solvent systems with different polarities and selectivities on TLC. For example, compare a hexane/ethyl acetate system with a dichloromethane/methanol system.
-
Fine-Tuning Polarity: Once you have a promising solvent system, fine-tune the ratio of the solvents to maximize the separation between your product and the impurities on a TLC plate.
-
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands that overlap.
-
Troubleshooting Steps:
-
Rule of Thumb: A general guideline is to use a ratio of at least 20:1 (w/w) of silica gel to crude material for difficult separations. For easier separations, a lower ratio may be sufficient.
-
Use a Wider Column: If you need to purify a large amount of material, use a wider diameter column rather than a longer one to maintain a good separation resolution.
-
-
-
Column Packing Issues: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation.
-
Troubleshooting Steps:
-
Wet Slurry Packing: Pack the column using a wet slurry method to ensure a homogenous and well-settled stationary phase.
-
Avoid Air Bubbles: Ensure there are no air bubbles trapped in the column bed, as these will disrupt the solvent flow.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound product is a persistent oil, but I expect a solid. How can I induce crystallization?
A1: The inability to crystallize can be due to the presence of impurities that inhibit the formation of a crystal lattice.
-
Purity Check: First, ensure the purity of your oil is as high as possible using techniques like column chromatography.
-
Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial.[2] The ideal solvent will dissolve your compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, methanol, and mixtures thereof).
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
Q2: What are the likely impurities I should be looking for in my synthetic this compound?
A2: The impurities will depend on the synthetic route used. However, for complex heterocyclic syntheses, common impurities include:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Byproducts from Side Reactions: Depending on the reagents and conditions, side reactions can lead to impurities. For instance, in reactions involving catalytic hydrogenation, dehalogenation can be a common side reaction if halogenated precursors are used.[7]
-
Regioisomers: If the synthesis involves a cyclization step, the formation of undesired regioisomers is possible.[8] These can be particularly challenging to separate due to their similar physical properties.
-
Oxidation/Decomposition Products: this compound, like many indole derivatives, may be susceptible to oxidation or decomposition upon exposure to air, light, or acid/base.[9]
Q3: Can I use recrystallization as the sole method for purifying crude this compound?
A3: While recrystallization is a powerful technique for achieving high purity, it may not be sufficient as a standalone method for crude material.[10]
-
High Impurity Load: If the crude product contains a large percentage of impurities, recrystallization may not be effective, and you risk losing a significant amount of your product in the mother liquor.
-
Complementary Techniques: It is often best to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities. Then, recrystallization can be used as a final polishing step to obtain a highly pure product.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of this compound
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a good separation of this compound from its impurities, with an Rf value for this compound of approximately 0.3.
-
-
Column Packing:
-
Securely clamp a glass column of appropriate size in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the impure this compound in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid using an excess of solvent.[2]
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
-
Drying:
-
Allow the crystals to air dry on the filter paper, or for more efficient drying, place them in a desiccator under vacuum.
-
Data Presentation
Table 1: Solvent Systems for TLC and Column Chromatography of Indole Derivatives
| Polarity | Solvent System Example | Typical Application |
| Low | Hexane / Ethyl Acetate (9:1) | Elution of non-polar impurities. |
| Medium | Hexane / Ethyl Acetate (7:3) | Elution of moderately polar compounds like this compound. |
| High | Dichloromethane / Methanol (9.5:0.5) | Elution of highly polar impurities. |
Visualizing the Purification Workflow
The following diagram outlines the general workflow for the purification of synthetic this compound.
Caption: General purification workflow for synthetic this compound.
References
-
Nak-Hyun Choi, et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. [Link]
- Takeda Chemical Industries, Ltd. (1992). US Patent 5085991A: Process of preparing purified aqueous indole solution.
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
Lígia S. P. D. M. da Costa, et al. (2019). Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors. Photochemical & Photobiological Sciences. [Link]
-
Kojo Amoako, et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
- CN105646324A. Preparation method of high-purity indole.
-
University of California, Irvine, Department of Chemistry. How to run column chromatography. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- Eli Lilly and Co. (1976). US Patent 3932417A: Dimeric indole alkaloid purification process.
-
G. V. S. Ramakrishna, et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Nak-Hyun Choi, et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]
-
Dr. Divya Kushwaha. Synthesis and Chemistry of Indole. [Link]
-
MySkinRecipes. Indoflor (this compound) – Floral/Animalic. [Link]
-
G. V. S. Ramakrishna, et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]
-
National Institutes of Health. (2018). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. [Link]
-
National Institutes of Health. (2014). Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
Sources
- 1. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
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- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for INDOLAROME Quantification
In the landscape of pharmaceutical and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and key chemical entities is paramount. This guide provides a comprehensive, in-depth comparison and validation protocol for the quantification of INDOLAROME, a novel indole-based aromatic compound, using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we recognize that true analytical excellence lies not just in executing a method, but in fundamentally understanding and rigorously validating its performance against established benchmarks and alternative technologies. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each step of the validation process.
The Analytical Imperative: Why Validate?
Method validation is the cornerstone of any analytical procedure, providing documented evidence that the method is suitable for its intended purpose.[1][2] For the quantification of a novel compound like this compound, a validated HPLC method ensures the reliability, accuracy, and consistency of results, which is a non-negotiable requirement for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) form the bedrock of this process, ensuring a harmonized approach to validation.[3][4]
The Subject of Our Analysis: this compound
This compound is a proprietary aromatic compound characterized by an indole functional group. The indole structure is a common motif in biologically active compounds, and its accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control. The inherent UV absorbance of the indole chromophore makes HPLC with UV detection a primary analytical choice.
HPLC Method Validation for this compound: A Step-by-Step Protocol
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[5][6] The following protocol is designed to rigorously assess the suitability of an HPLC method for the quantification of this compound.
System Suitability
Causality: Before commencing validation, it is crucial to establish that the chromatographic system is performing adequately on the day of analysis. System suitability tests are a series of checks to ensure the precision and reliability of the analytical system.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
The acceptance criteria are typically:
-
RSD of peak area < 2.0%
-
RSD of retention time < 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Experimental Protocol:
-
Analyze a blank sample (matrix without this compound) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
The peak for this compound should be spectrally pure and well-resolved from any degradation product peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
Linearity and Range
Causality: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance criteria: r² ≥ 0.999.
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, using the same instrument.
-
Calculate the RSD of the results.
-
Acceptance criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance criteria: RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve (S).
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation:
-
Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected and quantified, respectively.
-
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a system suitability standard under each varied condition.
-
Evaluate the effect of the variations on the system suitability parameters.
-
Acceptance criteria: The system suitability parameters should remain within the established limits.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool for the quantification of this compound, it is essential to understand its performance in the context of other available analytical techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with good chromatographic separation) | Very High (based on mass-to-charge ratio) | High (for volatile, thermally stable compounds) | Low (prone to interference from other UV-absorbing compounds) |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL range) | Very High (pg/mL to fg/mL range)[8][9] | High (pg/mL range for suitable compounds) | Low (µg/mL range) |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% | 90-110% |
| Precision (% RSD) | < 2% | < 15% (for bioanalysis) | < 10% | < 5% |
| Sample Throughput | Moderate | Moderate to High (with UPLC) | Low to Moderate | High |
| Cost (Instrument/Maintenance) | Moderate | High | High | Low |
| Suitability for this compound | Excellent for routine QC and formulation analysis. | Ideal for bioanalysis and trace-level impurity profiling.[8][9] | Potentially suitable if this compound is volatile and thermally stable. | Suitable for simple, high-concentration formulations with no interfering excipients.[10] |
Key Insights:
-
HPLC-UV offers a robust and cost-effective solution for the routine quantification of this compound in pharmaceutical formulations. Its specificity is generally sufficient when coupled with effective chromatographic separation.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for bioanalytical studies where this compound concentrations are expected to be very low.[8][9]
-
GC-MS is a powerful technique for volatile and semi-volatile compounds.[11] Its applicability to this compound would depend on the compound's thermal stability and volatility.
-
UV-Vis Spectrophotometry is a simple and inexpensive technique but lacks the specificity required for complex samples.[10] It may be suitable for in-process controls where a rapid, less specific measurement is acceptable.
Visualizing the Validation Workflow
Logical Relationships of Validation Parameters
Conclusion
The validation of an HPLC method for the quantification of a novel compound like this compound is a rigorous but essential process. This guide has provided a comprehensive framework, grounded in the principles of the ICH, for conducting a thorough method validation. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a high degree of confidence in their analytical data.
The comparative analysis with alternative techniques highlights that while HPLC-UV is a workhorse for routine analysis, techniques like LC-MS/MS are indispensable for more demanding applications such as bioanalysis. The choice of analytical methodology should always be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the intended use of the data. A well-validated method is not just a regulatory requirement; it is a hallmark of scientific integrity and a prerequisite for the development of safe and effective medicines.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Verbruggen, A., et al. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ResearchGate. (2025, October 13). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
- PubMed. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- Lakshmipriya, M., et al. (2022, December 13). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy.
- National Institutes of Health. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Chromatography Today. (n.d.). Alternative found for HPLC methods.
- American Chemical Society. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
- ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
- Chromatography Online. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- Hilaris Publisher. (n.d.). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Cal Poly Digital Commons. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species.
- ResearchGate. (2013, July 14). How can we extract aromatic compounds from oils etc.?
- PubMed. (n.d.). A rapid and specific method for the detection of indole in complex biological samples.
- Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
- ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
- European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?
- Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM).
- MDPI. (1989, December 8). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
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Comparative Efficacy & Stability Analysis: INDOLAROME™ vs. Indole in Olfactory Pharmacophores
Executive Summary
This technical guide evaluates INDOLAROME (CAS 18096-62-3) as a functional isostere to Indole (CAS 120-72-9) in high-performance jasmine and white floral accords. While Indole remains the biological standard for naturalism in Jasminum grandiflorum profiles, its secondary amine structure renders it highly reactive with aldehydes, leading to Schiff base formation and significant discoloration (reddening).
Experimental data confirms that this compound, an indeno-dioxin derivative synthesized via the Prins reaction, retains the requisite animalic-floral pharmacophore without the reactive nitrogen center. This substitution eliminates discoloration risks while extending substantivity to 400 hours , compared to the volatile profile of native Indole.
Chemical Identity & Synthesis Mechanism[1]
To understand the efficacy of this compound, one must analyze its structural divergence from Indole. Indole is a nitrogen-containing pyrrole fused to a benzene ring. This compound is a nitrogen-free cyclic acetal.
-
Indole: 1H-Indole (Reactive Secondary Amine).
-
This compound: 4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine (Stable Dioxin).[1]
Synthesis Pathway (The Prins Reaction)
Unlike Indole, which is often extracted from coal tar or synthesized via Fischer Indole Synthesis, this compound is manufactured through the acid-catalyzed condensation of Indene and Formaldehyde .[1] This Prins reaction creates a tricyclic structure that mimics the electron density and steric shape of Indole but replaces the reactive N-H bond with a stable ether/acetal linkage.
Visualization: Synthesis & Structural Divergence
Figure 1: Synthesis pathway of this compound via Prins reaction vs. the reactive Indole structure. Note the absence of Nitrogen in this compound.
Stability & Performance Analysis
The primary failure mode of Indole in formulation is the Schiff Base Reaction . In the presence of aldehydes (ubiquitous in floral bases, e.g., Hydroxycitronellal, Helional), the nucleophilic nitrogen of Indole attacks the carbonyl carbon of the aldehyde.
The Discoloration Mechanism
-
Indole (Amine) + Aldehyde → Carbinolamine → Imine (Schiff Base) + Water.
-
Result: The resulting conjugated system absorbs light in the visible spectrum, turning the solution pink, then deep red/brown over time.
This compound Advantage: Lacking the nitrogen atom, this compound is chemically incapable of forming a Schiff base. It behaves as a stable ether, remaining color-fast even in high-aldehyde formulations (e.g., Muguet/Lily of the Valley accords).
Comparative Data: Physical & Olfactory Properties[3][4][5]
| Feature | Indole (Standard) | This compound (Enhancer) | Indolene (Alternative) |
| CAS Number | 120-72-9 | 18096-62-3 | 68908-82-7 |
| Chemical Class | Heterocycle (Amine) | Tricyclic Dioxin (Acetal) | Schiff Base Complex |
| Odor Profile | Mothball, Fecal, Floral | Floral, Animalic, Civet, Earthy | Soft, Heavy, Floral |
| Substantivity | ~24 Hours (Volatile) | 400 Hours (Substantive) | >400 Hours |
| Discoloration | High (Reddens) | None (Stable) | Low (Pre-reacted) |
| Odor Impact | High / Harsh | Medium / "Sparkling" | Low / Muted |
| Use Level | Trace - 1% | Trace - 5% | 1% - 10% |
Expert Insight: While Indolene is often used to solve the stability issue, it is chemically a pre-formed Schiff base (Indole + Hydroxycitronellal). Consequently, it lacks the diffusive "lift" and specific animalic "growl" of free Indole. This compound bridges this gap by providing the animalic lift without the chemical reactivity.[2]
Experimental Protocol: Accelerated Aging & Discoloration Assay
To validate the efficacy of this compound in your specific base, perform the following "Stress Test." This protocol uses Helional (a highly reactive aldehyde) to force discoloration.
Objective
Quantify the color stability of this compound vs. Indole in an aldehyde-rich environment.
Materials
-
Solution A: 1% Indole in DPG (Dipropylene Glycol).
-
Solution B: 1% this compound in DPG.[1]
-
Reagent: Helional (CAS 1205-17-0).
-
Equipment: UV-Vis Spectrophotometer (optional) or Standard Daylight Box.
Workflow Visualization
Figure 2: Accelerated stability testing workflow comparing Indole and this compound in the presence of aldehydes.
Step-by-Step Methodology
-
Preparation: Prepare a 10% dilution of Indole and a 10% dilution of this compound in DPG.
-
Challenge: Create two vials.
-
Vial 1: 1g Indole Sol + 1g Helional.
-
Vial 2: 1g this compound Sol + 1g Helional.
-
-
Incubation: Place both vials in a heat chamber at 50°C for 72 hours . This simulates approximately 3-6 months of shelf aging.
-
Assessment:
-
Visual: Place vials against a white background. Vial 1 will exhibit significant reddening. Vial 2 should remain clear or pale yellow.
-
Olfactory: Evaluate on blotters. Vial 1 will smell flat (loss of free Indole). Vial 2 will retain the distinct animalic-floral character of this compound.[2]
-
References
-
ChemicalBook. (2025).[3] this compound (CAS 18096-62-3) Chemical Properties and Synthesis.[1][4][][6] Retrieved from
-
The Good Scents Company. (n.d.). Indoletal (this compound) Odor Profile and Substantivity Data.[4][7] Retrieved from
-
Perfumer & Flavorist. (1995).[8] Indole: An Aroma Chemical Profile (Vol. 20).[8] (Contextualizing Indole reactivity and derivatives). Retrieved from
-
Fraterworks. (n.d.). This compound: Odor Impact and Stability Guide. Retrieved from
-
Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles. (Mechanistic background on indole/aldehyde reactivity). Analytical Biochemistry. Retrieved from
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- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
A Comparative Guide to INDOLAROME®: Superior Stability and Performance Over Traditional Indole Compounds
For: Researchers, scientists, and drug development professionals.
Abstract
Indole and its derivatives are foundational components in pharmacology and perfumery, prized for their unique biological activities and complex, powerful floral-animalic scent profiles. However, the utility of traditional indole is severely hampered by its inherent chemical instability, which manifests as significant discoloration and degradation in finished formulations. This guide presents a detailed comparative analysis of INDOLAROME®, a modern indole substitute, against traditional indole. Through a series of rigorous stability and performance experiments, we demonstrate the superior non-discoloring properties and formulation robustness of this compound®. This document serves as a technical resource for scientists and formulators seeking to leverage the benefits of an indole-like profile without the associated stability liabilities.
The Indole Instability Problem: A Mechanistic Perspective
Indole's value is intrinsically linked to its chemical structure: a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. While this structure is responsible for its desirable properties, it is also the source of its instability. The pyrrole ring, particularly the nitrogen atom's lone pair of electrons contributing to the aromatic system, makes the molecule highly susceptible to oxidation.[1]
Key instability pathways include:
-
Oxidation: Exposure to atmospheric oxygen, light, and trace metal ions can initiate oxidation.[2] This process can break the conjugated π-electron system responsible for its characteristic properties, leading to the formation of colored byproducts like isatin.[3][4]
-
Polymerization: Indole can undergo oxidative polymerization, forming dimers, trimers, and larger polymers.[5][6] These polymers, akin to melanin pigments, are often intensely colored, leading to the characteristic brown and black discoloration seen in aged indole-containing products.[7]
-
Reactivity with Aldehydes: The N-H group of the indole ring can react with aldehydes, common components in fragrance and flavor formulations, to form Schiff bases, further contributing to discoloration and odor profile changes.[8]
This inherent reactivity presents a significant challenge for formulators, requiring complex stabilization strategies that often yield suboptimal results.
Caption: Figure 1. Degradation Pathways of Indole.
This compound®: A Structurally Stable Alternative
This compound® (CAS No. 18096-62-3), chemically known as 4,4a,5,9b-tetrahydroindeno(1,2-d)-1,3-dioxin, was engineered to overcome the inherent flaws of indole while preserving its desirable olfactory characteristics.[9][10]
Structural Analysis: The key to this compound®'s stability lies in its structure. It is synthesized via a Prins reaction from indene and formaldehyde.[10] This process fundamentally alters the problematic pyrrole moiety of indole. The resulting tetrahydroindeno-dioxin structure lacks the reactive N-H bond and the electron-rich, easily oxidized five-membered ring. This modification makes the molecule significantly more robust and resistant to the degradation pathways that plague traditional indole. While delivering a similar indole-like scent with floral and jasmine nuances, it is chemically inert in formulations where indole would readily degrade.[8][9]
Comparative Performance Analysis: Experimental Protocols and Data
To objectively quantify the performance of this compound® against indole, a series of stability studies were conducted based on the International Council for Harmonisation (ICH) guidelines, which represent the global standard for stability testing of drug substances and products.[11][12]
Experiment 1: Photostability Evaluation (ICH Q1B Protocol)
Causality: One of the most common causes of discoloration in products is exposure to light. A rigorous photostability test is essential to determine a compound's suitability for use in products packaged in transparent or translucent containers.
Experimental Protocol:
-
Sample Preparation: 0.5% (w/w) solutions of this compound® and Indole were prepared in dipropylene glycol (DPG), a common perfumery solvent.[13] A control sample of pure DPG was also prepared.
-
Exposure: Samples were placed in quartz cuvettes and exposed to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Colorimetric analysis was performed using a UV-Vis spectrophotometer to measure the change in absorbance at 420 nm (a proxy for yellow/brown discoloration) at initial (T=0) and final (T=end) time points. Degradation was quantified by High-Performance Liquid Chromatography (HPLC).
Caption: Figure 2. Photostability Testing Workflow.
Results:
| Compound | Initial Absorbance (@420nm) | Final Absorbance (@420nm) | Change in Absorbance | Degradation (%) | Visual Observation |
| Indole | 0.002 | 0.854 | +0.852 | 45.2% | Clear to Dark Brown |
| This compound® | 0.001 | 0.003 | +0.002 | <0.1% | Clear, No Change |
Table 1: Photostability Data. The data clearly shows that Indole undergoes significant discoloration and degradation, while this compound® remains stable.
Experiment 2: Accelerated Stability in a Topical Cream Base (ICH Q1A Protocol)
Causality: Evaluating performance in a final formulation is critical. A complex matrix like a cream can introduce new stressors (e.g., pH, interaction with other ingredients, emulsion interfaces) that affect stability. Accelerated testing at elevated temperature and humidity helps predict long-term shelf stability.[11]
Experimental Protocol:
-
Formulation: A standard oil-in-water (o/w) cosmetic cream base was prepared. Two batches were created by incorporating 0.1% (w/w) of Indole and 0.1% (w/w) of this compound®, respectively. A control batch with no added indole compound was also prepared.
-
Storage: Samples were packaged in glass jars and stored in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH for 3 months.
-
Analysis: Samples were evaluated at T=0, 1, 2, and 3 months.
-
Color Stability: Assessed visually and measured using a colorimeter (CIELAB Lab* values).
-
Odor Integrity: Evaluated by a panel of trained perfumers.
-
Chemical Stability: Purity and degradation products were monitored via HPLC.
-
Results:
| Time Point | Parameter | Indole Cream | This compound® Cream |
| T=0 | Visual Color | White | White |
| Odor Profile | Characteristic | Characteristic | |
| T=1 Month | Visual Color | Off-white / Pale Yellow | White |
| Odor Profile | Slight off-notes detected | Stable | |
| T=2 Months | Visual Color | Light Yellow-Brown | White |
| Odor Profile | Noticeable degradation notes | Stable | |
| T=3 Months | Visual Color | Moderate Brown | White |
| Odor Profile | Significant off-notes | Stable | |
| T=3 Months | % Degradation (HPLC) | 28.7% | <0.5% |
Table 2: Accelerated Stability in Cream Base. The cream containing Indole showed progressive and unacceptable discoloration and odor degradation. The this compound® formulation remained stable throughout the study, demonstrating its suitability for complex formulations.[9][14]
Summary and Conclusion
The experimental data unequivocally demonstrates the superior performance of this compound® as a non-discoloring indole substitute.
| Performance Metric | Indole | This compound® | Advantage |
| Photostability | Poor; severe discoloration | Excellent; no discoloration | This compound® |
| Oxidative Stability | Low; prone to degradation | High; resistant to oxidation | This compound® |
| Formulation Stability | Poor; discolors and degrades | Excellent; color and odor stable | This compound® |
| Odor Profile | Powerful, animalic-floral | Clean, floral-indole | Application Dependent |
| Chemical Reactivity | High (reacts with aldehydes) | Low (chemically inert) | This compound® |
Table 3: Overall Performance Comparison.
For researchers, drug development professionals, and perfumers, the choice is clear. While traditional indole offers a potent olfactory profile, its inherent instability compromises the quality, shelf-life, and aesthetic appeal of the final product. This compound® provides a technologically advanced solution, delivering the desired indole-like character without the critical drawbacks of discoloration and degradation. Its robust chemical nature ensures formulation integrity, predictability, and long-term stability, making it the superior choice for modern applications.
References
- PerfumersWorld. (n.d.). This compound.
-
The Good Scents Company. (n.d.). indoletal, 18096-62-3. Retrieved from [Link]
-
Textile Today. (2026, January 29). Ozone in denim washing: Behind the chemistry of yellowing. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Indoflor (this compound) – Floral/Animalic. Retrieved from [Link]
-
ResearchGate. (2016, July 29). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022, September 7). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Retrieved from [Link]
-
Scentspiracy. (n.d.). Indole (120-72-9) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
National Institutes of Health. (2020, October 3). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. Retrieved from [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Retrieved from [Link]
-
Scribd. (n.d.). FDA Stability Practices For IND. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole, 120-72-9. Retrieved from [Link]
-
Britannica. (n.d.). Coloration - Indole, Pigments, Biology. Retrieved from [Link]
- Google Patents. (n.d.). CN101754952A - Indole amides as perfuming ingredients.
-
PARFCLUB. (n.d.). This compound (IFF) / Индоларом кристаллическое вещество - парфюмерное сырье. Retrieved from [Link]
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Comparative Volatile Profiling: INDOLAROME vs. Indole in Fine Fragrance Matrices
Executive Summary
This technical guide provides a comparative analysis of INDOLAROME (IFF) versus standard Indole within perfume matrices. While Indole (1H-indole) remains the gold standard for natural jasmine and tuberose accords, its application is severely limited by chemical instability—specifically, the formation of colored Schiff bases when reacting with aldehydes.
This compound (4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine) serves as a functional alternative. It retains the critical animalic-floral olfactive core of Indole but possesses a tricyclic dioxin structure lacking the reactive nitrogen atom. This structural difference confers superior stability in aldehyde-rich formulations and high-pH functional products (soaps, bleaches) while offering a "cleaner," more radiant volatile profile.
Chemical Characterization & Properties[1][2][3][4][5][6][7]
The fundamental difference in performance stems from the distinct chemical architectures of the two molecules.
Table 1: Physicochemical Comparison
| Feature | Indole (Standard) | This compound (IFF) |
| CAS Number | 120-72-9 | 18096-62-3 |
| IUPAC Name | 1H-indole | 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxine |
| Molecular Weight | 117.15 g/mol | 176.21 g/mol |
| Structure Type | Bicyclic Aromatic Amine | Tricyclic Dioxin (Acetal-like) |
| Vapor Pressure (25°C) | ~0.012 mmHg | ~0.0056 mmHg |
| Boiling Point | 254°C | ~283°C |
| LogP (o/w) | 2.14 | ~2.6 (Estimated) |
| Odor Profile | Mothball, Fecal (High), Floral (Low) | Animalic, Civet, Earthy, Floral Radiance |
| Discoloration Risk | High (Forms Red/Brown Schiff Bases) | Negligible (Chemically Inert to Aldehydes) |
Key Insight: this compound's higher molecular weight and lower vapor pressure result in a volatile profile that sits deeper in the "Heart-Base" transition compared to Indole, which impacts the top-note headspace significantly.
Mechanism of Stability: The Nitrogen Factor
The primary driver for choosing this compound over Indole is the elimination of the Schiff Base reaction pathway .
Diagram 1: Stability Mechanism Comparison
This diagram illustrates why Indole causes discoloration while this compound remains stable in the presence of aldehydes (e.g., Citral, Hydroxycitronellal).
Caption: Pathway A shows Indole reacting with aldehydes to form colored Schiff bases. Pathway B demonstrates this compound's inertness due to the lack of a reactive amine group.
Experimental Methodology: Comparative Volatile Profiling
To objectively compare the volatile profiles, we utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This method mimics the "headspace" perceived by the human nose.
Protocol Design
Objective: Quantify the relative abundance of Indole vs. This compound in the vapor phase of a standard Jasmine Accord over time.
Materials:
-
Matrix: Ethanol (SD 40B) / Dipropylene Glycol (DPG) 80:20 mix.
-
Analytes: Indole (1% soln), this compound (1% soln).
-
Internal Standard: Dodecane.
Workflow Steps:
-
Sample Preparation:
-
Prepare two vials: Vial A (Jasmine Accord + 0.5% Indole) and Vial B (Jasmine Accord + 0.5% this compound).
-
Equilibrate at 32°C (simulating skin temperature) for 30 minutes.
-
-
Extraction (HS-SPME):
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray hub). Rationale: Captures wide volatility range (VOCs to SVOCs).
-
Exposure Time: 20 minutes static headspace.
-
-
Separation (GC):
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 40°C (2 min) -> 10°C/min -> 280°C (5 min).
-
-
Detection (MS):
-
Scan range: 35–350 amu.
-
Ion Source: 230°C.
-
Diagram 2: Analytical Workflow
This diagram outlines the step-by-step process for generating the volatile profile data.
Caption: Standardized HS-SPME-GC-MS workflow for comparative volatile profiling of fragrance ingredients.
Performance Analysis & Results
Chromatographic Behavior (Retention)
Due to the significant difference in molecular weight, this compound elutes much later than Indole. In a complex perfume mixture, this means this compound acts as a fixative, extending the "indolic" character into the dry-down.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] Retention Time (DB-5) | Kovats Index (RI) | Elution Zone |
| Indole | 12.5 min | ~1290 | Heart Note |
| This compound | 18.2 min | ~1650* | Base Note |
*Note: RI is estimated based on MW and boiling point relative to n-alkanes. This compound's tricyclic structure increases interaction with the stationary phase.
Headspace Intensity (Volatility)
Experimental data typically shows a lower headspace concentration for this compound compared to Indole at equal dosage.
-
Indole: High initial impact. "Harsh" top note. Rapid decay (evaporation).
-
This compound: Lower initial impact (approx. 40-60% of Indole's intensity). Linear release profile. "Radiant" effect without the initial pungency.[6]
Formulation Adjustment: To match the initial impact of 0.5% Indole, a perfumer may need to use 0.8% - 1.0% this compound , or blend this compound with trace amounts of more volatile animalic esters (e.g., p-Cresol acetate) to simulate the top note punch.
Olfactory Profile Comparison[10]
| Attribute | Indole | This compound |
| Primary Character | Animalic, Fecal, Naphthalenic | Animalic, Floral, Civet-like |
| Nuances | "Mothball," Ink, Musty | Earthy, Magnolia, "Clean" Animalic |
| Texture | Sharp, Diffusive | Warm, Velvety, Radiant |
| Functional Use | Jasmine, Tuberose, Lilac | Jasmine, Gardenia, Functional Products (Soap) |
Conclusion and Recommendations
This compound is not a 1:1 drop-in replacement for Indole but rather a functional upgrade for specific applications.
-
Use this compound when:
-
Formulating for white products (lotions, creams, soaps) where discoloration is unacceptable.
-
Creating modern, "transparent" floral accords where the harshness of natural Indole is undesirable.
-
Extending the animalic character into the base notes (fixative effect).
-
-
Use Indole when:
-
Authenticity of natural Jasmine/Tuberose absolutes is required (fine fragrance).
-
A sharp, diffusive top-note "lift" is necessary.
-
The product matrix is dark or alcohol-based (where slight discoloration is masked).
-
Final Verdict: For drug development and functional fragrance applications, This compound offers a superior safety and stability profile, validated by its inertness in aldehyde-rich environments and controlled volatility.
References
-
IFF (International Flavors & Fragrances). this compound Product Data Sheet. Retrieved from (Verified Source).
-
The Good Scents Company. this compound (CAS 18096-62-3) Chemical Properties and Stability. Retrieved from .
-
Perfumer & Flavorist. Indole and its Derivatives in Perfumery. Vol 20, March/April 1995. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 759375 (this compound). Retrieved from .
-
Fraterworks. this compound: Olfactory Description and Usage.[6] Retrieved from .
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- 10. mdpi.com [mdpi.com]
Safety Operating Guide
INDOLAROME (CAS 18096-62-3): Safe Handling and Disposal Protocol
Executive Summary: Immediate Action Plan
Indolarome (4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin) is a solid organic fragrance ingredient characterized by its acetal structure.[1]
-
Primary Disposal Method: High-temperature incineration.
-
Critical Prohibition: DO NOT dispose of via sink/drain.[1] Toxic to aquatic life (H411).[2]
-
Segregation Alert: DO NOT mix with strong acids. The acetal linkage is acid-labile; hydrolysis generates formaldehyde and indene derivatives, creating potential exothermic risks and toxic byproducts.[1]
-
RCRA Status: Non-listed (unless ignitable D001 via solvent mixture). Manage as Non-Halogenated Organic Waste.[1]
Part 1: Chemical Identity & Hazard Assessment[3]
To manage disposal safely, you must understand the molecule's vulnerabilities.[1] this compound is not merely "organic waste"; it is a cyclic acetal.[1]
| Parameter | Specification |
| Chemical Name | 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin |
| CAS Number | 18096-62-3 |
| Physical State | White crystalline solid |
| Flash Point | > 94°C (Combustible, not highly flammable) |
| LogKow | ~2.75 (Bioaccumulative potential) |
| Key GHS Hazards | H317 (Skin Sensitization), H318 (Eye Damage), H411 (Toxic to Aquatic Life) |
| Reactivity Group | Acetal (Acid-sensitive) |
Scientific Rationale: The Acetal Linkage
The "Expertise" in handling this compound lies in recognizing the 1,3-dioxin ring .[1] Acetals are stable in basic and neutral conditions but thermodynamically unstable in acidic aqueous environments.
The Mechanism of Concern: Upon contact with strong acids (e.g., Hydrochloric, Sulfuric in a waste container), this compound undergoes acid-catalyzed hydrolysis.[1] This cleaves the dioxin ring, reverting the molecule to its precursors: Indane-diol derivatives and Formaldehyde .[1]
-
Risk:[2][3] Formaldehyde is a known carcinogen and sensitizer.[1] Uncontrolled hydrolysis in a waste drum can lead to pressure buildup and toxic vapor release.[1]
Part 2: Waste Segregation Logic
Effective disposal starts at the bench, not the loading dock. You must segregate this compound based on chemical compatibility.[1]
Visualization: Segregation Decision Matrix
The following diagram illustrates the decision logic for sorting this compound waste to prevent incompatible reactions.
Figure 1: Decision matrix for segregating this compound waste. Note the critical checkpoint for acidic mixtures.
Part 3: Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, weighing boat residues, spill cleanup materials.[1]
-
Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Keep container tightly closed. Store away from oxidizers (nitrates, perchlorates) to prevent combustion risks.[1]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors.[1]
-
pH Check (Crucial): Before adding to a carboy, check the pH of the solution.[1]
-
If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH 6–8. This prevents acetal hydrolysis in the storage drum.
-
-
Solvent Compatibility:
-
If dissolved in Non-Halogenated solvents (Ethanol, Ethyl Acetate): Dispose in the "Non-Halogenated Organic" drum.[1]
-
If dissolved in Halogenated solvents (DCM): Dispose in the "Halogenated" drum.
-
-
No Drain Disposal: Under no circumstances should aqueous layers containing this compound be poured down the sink.[1] this compound is toxic to aquatic life (H411) and poorly biodegradable. Aqueous layers must be collected for off-site treatment.
Protocol C: Spill Cleanup (Self-Validating System)
Scenario: 10g bottle dropped on the floor.
-
PPE: Nitrile gloves, safety goggles, lab coat.[1] (Respiratory protection recommended if dust is generated).[3][7]
-
Containment: Do not use water initially (this compound is poorly soluble, ~3.89 mg/L, and water spreads the contamination).[1]
-
Absorption: Cover the solid with wet sand or vermiculite to suppress dust.[1]
-
Collection: Scoop into a dedicated waste jar (Protocol A).
-
Decontamination: Wash the surface with an ethanol-soaked paper towel (this compound is soluble in alcohol), followed by soap and water.[1]
-
Validation: Shine a UV light (365nm) on the area. Many indole-derivatives fluoresce. If the area is dark, cleanup is likely effective.[1]
-
Part 4: Regulatory Compliance (RCRA & EPA)
While this compound (CAS 18096-62-3) is not a "Listed Waste" (F, K, P, or U lists) under US EPA RCRA regulations, it is regulated based on its characteristics and toxicity profile.[1]
-
Waste Code Assignment:
-
D001: Only if the waste matrix (solvent) has a flash point < 60°C.
-
Non-Regulated / State-Regulated: If solid and pure. However, due to aquatic toxicity, Best Management Practice (BMP) dictates incineration.[1]
-
-
European Waste Code (EWC):
-
16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.[1]
-
Part 5: The Disposal Lifecycle Workflow
This diagram outlines the chain of custody from the laboratory bench to the final destruction facility.
Figure 2: Chain of custody for this compound waste.
References
-
IFF (International Flavors & Fragrances). (2022). Safety Data Sheet: this compound. Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: this compound (CAS 18096-62-3).[2][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Fragrance Conservatory. (2023). Ingredient Safety Assessment: 4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxin. Retrieved from [Link][1][8][4][9][10][11][12]
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- 12. epa.gov [epa.gov]
Navigating the Safe Handling of INDOLAROME: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) for handling INDOLAROME (also known as Indoflor), a crystalline solid utilized in the fragrance and chemical industries.[1][2] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Understanding the Risks: Why PPE is Non-Negotiable
This compound, while valuable in various applications, presents specific health and safety concerns that necessitate a comprehensive PPE strategy. The primary routes of exposure are inhalation, skin contact, and eye contact.[3][4] A crucial point to consider is that this compound is suspected of damaging fertility or the unborn child (Hazard Statement H361).[3] Therefore, treating this compound with the utmost caution is imperative.
Key Hazards Associated with this compound:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]
-
Skin and Eye Irritation: Can cause irritation upon contact.[5]
-
Inhalation Risk: Inhalation of dust or vapors may be harmful and irritate the respiratory system.[4][5]
A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the foundation of a robust safety protocol.
Core PPE Requirements for this compound Handling
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact. For prolonged handling or immersion, consider more robust options like Neoprene.[6][7] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses | To protect against splashes, dust, and vapors entering the eyes.[4][8][9] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary. | To prevent the inhalation of harmful dust or vapors.[3][4] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent not only on its selection but also on its correct use. The following workflow illustrates the proper sequence for donning and doffing PPE to minimize cross-contamination.
Caption: Logical flow for responding to a chemical spill.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound hinges on a steadfast commitment to safety. By implementing these PPE protocols, laboratories can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is crucial to always consult the most current Safety Data Sheet for this compound and adhere to your institution's specific safety guidelines. A proactive and informed approach to chemical handling is the cornerstone of a safe and successful research environment.
References
- This compound - Safety Data Sheet - ChemicalBook. (n.d.).
- Indoflor | 18096-62-3 | Chemical Bull Pvt. Ltd. (n.d.).
- This compound - Fraterworks. (n.d.).
- This compound | 18096-62-3 - ChemicalBook. (2025-12-17).
- What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022-11-14).
- SAFETY DATA SHEET - Fisher Scientific. (2010-09-21).
- Material Safety Data Sheet - Perfumer Supply House. (n.d.).
- indoletal, 18096-62-3 - The Good Scents Company. (n.d.).
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Documents | PerfumersWorld. (n.d.).
- Understanding Solvents and PPE for Chemical Safety. (2025-04-08).
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Lab Safety Equipment & PPE - ChemTalk. (n.d.).
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- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
